DMH2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
4-[2-[4-(3-quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2/c1-2-4-26-24(3-1)23(9-10-28-26)25-18-30-32-19-21(17-29-27(25)32)20-5-7-22(8-6-20)34-16-13-31-11-14-33-15-12-31/h1-10,17-19H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLXRNZCYAYUED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of DMH2, a BMP Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial component of the Transforming Growth Factor-beta (TGF-β) superfamily, playing a pivotal role in a multitude of cellular processes including embryonic development, tissue homeostasis, and cellular differentiation.[1][2] BMPs, as secreted signaling molecules, initiate their effects by binding to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface.[3] This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor.[3] The activated type I receptor then propagates the signal intracellularly, primarily through the canonical SMAD-dependent pathway.[2][3] Small molecule inhibitors that can selectively modulate this pathway are invaluable tools for both basic research and therapeutic development. DMH2 is one such small molecule, identified as a potent antagonist of BMP type I receptors.[4][5] This document provides a comprehensive technical overview of its mechanism of action.
Core Mechanism of Action: Competitive ATP Inhibition
This compound functions as a potent, ATP-competitive inhibitor of the intracellular kinase domain of BMP type I receptors.[6][7] By occupying the ATP-binding pocket of the kinase domain, this compound prevents the receptor from phosphorylating its downstream targets, effectively halting the signal transduction cascade at one of its earliest intracellular steps.
The primary targets of this compound are the Activin receptor-like kinases (ALK) that serve as BMP type I receptors, specifically ALK2, ALK3, and ALK6.[5] Upon activation by a BMP ligand (e.g., BMP2, BMP4, BMP6), these receptors would normally phosphorylate the receptor-regulated SMADs (R-SMADs), namely SMAD1, SMAD5, and SMAD8.[2][3] this compound's inhibition of ALK2/3/6 kinase activity directly prevents this critical phosphorylation event.[7][8]
The downstream consequences are significant:
-
Inhibition of R-SMAD Phosphorylation: In the presence of this compound, SMAD1/5/8 are not phosphorylated at their C-terminal Ser-X-Ser motif.[5][8]
-
Prevention of SMAD Complex Formation: Without phosphorylation, R-SMADs cannot form a heteromeric complex with the common mediator SMAD (co-SMAD), SMAD4.[2][3]
-
Nuclear Translocation Blockade: The R-SMAD/co-SMAD complex is unable to translocate to the nucleus.[3][9]
-
Suppression of Target Gene Transcription: Consequently, the expression of BMP-responsive genes, such as the Inhibitor of Differentiation (Id) family (Id1, Id2, Id3), is downregulated.[4][5][7]
This cascade blockade is the fundamental mechanism by which this compound exerts its biological effects, from suppressing growth in lung cancer cell lines to influencing cell differentiation pathways.[4][7]
Quantitative Data: Inhibitory Profile of this compound
The potency and selectivity of this compound have been characterized using various biochemical and cellular assays. The following table summarizes key quantitative data regarding its inhibitory activity.
| Target Receptor | Parameter | Value (nM) | Notes |
| ALK2 (ACVR1) | K_i_ | 43 | Type I BMP Receptor. |
| ALK3 (BMPR1A) | K_i_ | 5.4 | Type I BMP Receptor. |
| ALK6 (BMPR1B) | K_i_ | <1 | Type I BMP Receptor. |
| TGFBR2 (TGF-βRII) | K_i_ | 85 | Type II TGF-β Receptor. |
| ALK4 (ACVR1B) | - | >30-fold selectivity | Type I Activin/TGF-β Receptor. |
| ALK5 (TGFBR1) | - | >30-fold selectivity | Type I TGF-β Receptor. |
| BMPR2 | - | >30-fold selectivity | Type II BMP Receptor. |
| AMPK | - | >30-fold selectivity | Off-target kinase (AMP-activated protein kinase). |
| VEGFR2 | - | >30-fold selectivity | Off-target kinase (Vascular Endothelial Growth Factor Receptor 2). |
K_i_ (Inhibition constant) reflects the binding affinity of the inhibitor to the target enzyme.
Signaling Pathway and Inhibition Point
The following diagram illustrates the canonical BMP signaling pathway and highlights the specific point of intervention by this compound.
Caption: Canonical BMP signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Characterizing this compound Action
The mechanism of action of this compound is typically elucidated and confirmed through a series of standard biochemical and cell-based assays.
1. In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of purified BMP receptors and to calculate IC₅₀ values.
-
Methodology:
-
Reagents: Purified recombinant kinase domain of a BMP type I receptor (e.g., ALK2, ALK3), a generic substrate (e.g., casein or a specific peptide), ATP (often radiolabeled with ³²P or ³³P), and varying concentrations of this compound.[10][11]
-
Procedure: The kinase, substrate, and this compound (or vehicle control) are incubated together in a kinase assay buffer. The reaction is initiated by the addition of ATP.
-
Detection: After incubation, the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by separating the substrate via SDS-PAGE and detecting radioactivity with autoradiography or a phosphorimager. Alternatively, luminescence-based assays like ADP-Glo™ can measure kinase activity by quantifying ADP production.[11]
-
Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control, and the data are fitted to a dose-response curve to determine the IC₅₀ value.
-
2. Cell-Based BMP Reporter Assay
-
Objective: To measure the inhibition of BMP-induced transcriptional activity within a cellular context.
-
Methodology:
-
Cell Line: A BMP-responsive cell line, such as C2C12 mouse myoblasts or H1299 lung cancer cells, is commonly used.[5][12]
-
Reporter Construct: Cells are transfected with a luciferase reporter plasmid containing BMP-responsive elements (BREs), often derived from the promoter of a BMP target gene like Id1.[5][12]
-
Procedure: Transfected cells are pre-treated with various concentrations of this compound or a vehicle control for a short period (e.g., 1 hour). Subsequently, cells are stimulated with a BMP ligand (e.g., 50 ng/mL BMP4) for several hours (e.g., 16-24 hours).[12][13]
-
Detection: Cells are lysed, and luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
Analysis: Luciferase readings are normalized (e.g., to total protein content or a co-transfected control reporter) and expressed as a percentage of the activity in BMP-stimulated, vehicle-treated cells. An IC₅₀ value for the inhibition of the signaling pathway can then be calculated.
-
3. Western Blot for Phospho-SMAD1/5/8
-
Objective: To directly visualize the inhibition of R-SMAD phosphorylation, a key step in the signaling cascade.
-
Methodology:
-
Cell Treatment: Confluent cells (e.g., Human Aortic Smooth Muscle Cells, HASMCs) are serum-starved and then pre-treated with this compound or vehicle.[8] Cells are then stimulated with a BMP ligand (e.g., recombinant BMP2) for a short duration (e.g., 30-60 minutes) to induce SMAD phosphorylation.[8][13]
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
SDS-PAGE and Transfer: Protein lysates are quantified, separated by size using SDS-PAGE, and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of SMAD1/5/8 (p-SMAD1/5/8). A separate blot or a re-probe of the same blot is performed using an antibody for total SMAD1/5/8 or a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The intensity of the p-SMAD1/5/8 bands is quantified and normalized to the total SMAD or loading control bands to determine the relative inhibition of phosphorylation by this compound.[8]
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a Western blot experiment designed to assess the effect of this compound on BMP-induced SMAD phosphorylation.
Caption: Workflow for Western blot analysis of p-SMAD inhibition by this compound.
Conclusion
This compound is a selective and potent small molecule inhibitor of the BMP signaling pathway. Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase domain of BMP type I receptors ALK2, ALK3, and ALK6. This targeted inhibition prevents the phosphorylation of downstream SMAD1/5/8 effectors, thereby blocking their nuclear translocation and the subsequent transcription of BMP target genes. The well-defined mechanism, supported by robust quantitative data and standard experimental validation, establishes this compound as a critical tool for researchers investigating the multifaceted roles of BMP signaling in health and disease.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bone Morphogenetic Protein Type I Receptor Antagonists Decrease Growth and Induce Cell Death of Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of small molecule BMP inhibitors in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DMH1, a Small Molecule Inhibitor of BMP Type I Receptors, Suppresses Growth and Invasion of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DMH1, a Highly Selective Small Molecule BMP Inhibitor, Suppresses Arterial Medial Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Functional Testing of Bone Morphogenetic Protein (BMP) Pathway Variants Identified on Whole‐Exome Sequencing in a Patient with Delayed‐Onset Fibrodysplasia Ossificans Progressiva (FOP) Using ACVR1R206H ‐Specific Human Cellular and Zebrafish Models - PMC [pmc.ncbi.nlm.nih.gov]
DMH2 Selectivity Profile for BMP Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of DMH2, a potent small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors. This document summarizes the quantitative binding affinities, details the experimental methodologies for assessing kinase inhibition, and visualizes the relevant biological and experimental pathways.
Data Presentation: this compound Inhibition Constants (Ki)
The selectivity of this compound has been characterized against a panel of kinases. The following table summarizes the equilibrium dissociation constants (Ki), providing a quantitative measure of the inhibitor's potency and selectivity. Lower Ki values indicate higher binding affinity.
| Target Kinase | Receptor Family | Ki (nM) |
| ALK6 (BMPR1B) | BMP Type I Receptor | <1 |
| ALK3 (BMPR1A) | BMP Type I Receptor | 5.4 |
| ALK2 (ACVR1) | BMP Type I Receptor | 43 |
| TGFBR2 (TGF-βRII) | TGF-β Type II Receptor | 85 |
| ALK4 (ACVR1B) | TGF-β/Activin Type I Receptor | >30-fold selectivity vs. ALK2/3/6 |
| ALK5 (TGFBR1) | TGF-β/Activin Type I Receptor | >30-fold selectivity vs. ALK2/3/6 |
| BMPR2 | BMP Type II Receptor | >30-fold selectivity vs. ALK2/3/6 |
| AMPK | Metabolic Kinase | >30-fold selectivity vs. ALK2/3/6 |
| VEGFR2 | Receptor Tyrosine Kinase | >30-fold selectivity vs. ALK2/3/6 |
Data sourced from publicly available information.[1][2]
Signaling Pathway
The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates intracellular signaling molecules called SMADs (specifically SMAD1, SMAD5, and SMAD8). These phosphorylated R-SMADs form a complex with a common-mediator SMAD (SMAD4), which then translocates to the nucleus to regulate the transcription of target genes.[3][4][5]
Canonical BMP-SMAD Signaling Pathway and Point of this compound Inhibition.
Experimental Protocols
Determining the selectivity profile of a kinase inhibitor like this compound involves robust and precise experimental methodologies. Below are representative protocols for a biochemical kinase assay and a cell-based signaling assay.
In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is a representative method for determining the IC50 or Ki of an inhibitor against a purified kinase. The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.
Materials:
-
Recombinant human ALK2, ALK3, ALK6 kinase domains (purified)
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
This compound (or other test inhibitor) at various concentrations
-
ATP (at a concentration near the Km for each kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute into the kinase assay buffer to the desired final concentrations. Include a DMSO-only control (vehicle).
-
Reaction Setup:
-
To the wells of a 384-well plate, add 1 µL of the diluted this compound or vehicle control.
-
Add 2 µL of the enzyme solution (e.g., recombinant ALK6 in kinase assay buffer).
-
Add 2 µL of the substrate/ATP mixture (e.g., MBP and ATP in kinase assay buffer).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase/luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation if the ATP concentration and the kinase's Km for ATP are known.
Cell-Based BMP Signaling Assay (BRE-Luciferase Reporter Assay)
This assay measures the ability of an inhibitor to block BMP signaling within a cellular context. It utilizes a reporter gene (luciferase) under the control of a BMP-responsive element (BRE).
Materials:
-
H1299 or C2C12 cells
-
BRE-luciferase reporter plasmid
-
Transfection reagent
-
Recombinant BMP2 or BMP4 ligand
-
This compound (or other test inhibitor)
-
Luciferase assay reagent
-
Cell culture medium and supplements
Procedure:
-
Cell Transfection:
-
Plate cells (e.g., H1299) in a 24-well plate.
-
Co-transfect the cells with the BRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Allow cells to recover for 24 hours.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP2) to activate the signaling pathway. Include an unstimulated control.
-
Incubate for 18-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure both Firefly (from BRE-reporter) and Renilla (control) luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction of the BMP-stimulated vehicle control over the unstimulated control.
-
Determine the percent inhibition of BMP-induced luciferase activity for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for profiling the selectivity of a kinase inhibitor like this compound.
Workflow for Kinase Inhibitor Selectivity Profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developmental Signals - Bone Morphogenetic Protein - Embryology [embryology.med.unsw.edu.au]
The Role of DMH2 in Developmental Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMH2 (Dorsomorphin Homolog 2) is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors. BMPs are a group of signaling molecules belonging to the Transforming Growth Factor-β (TGF-β) superfamily that play critical roles in a wide array of developmental processes. The precise regulation of BMP signaling is essential for embryogenesis, including the formation of mesoderm, endoderm, and the subsequent development of various tissues and organs such as the heart, nervous system, and skeleton.[1][2] Dysregulation of the BMP pathway is implicated in numerous developmental disorders and diseases. This compound, by selectively targeting BMP receptor kinases, provides a powerful chemical tool for dissecting the intricate roles of BMP signaling in developmental biology and holds potential for therapeutic applications in regenerative medicine and disease treatment. This guide provides an in-depth technical overview of this compound, its mechanism of action, and its application in developmental biology research.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the type I BMP receptors, specifically Activin receptor-like kinase 2 (ALK2), ALK3, and ALK6.[3][4] By binding to the kinase domain of these receptors, this compound prevents their phosphorylation and subsequent activation by type II BMP receptors. This inhibition blocks the canonical BMP signaling cascade, which involves the phosphorylation of downstream SMAD transcription factors (SMAD1, SMAD5, and SMAD8).[5] Phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the expression of target genes, including those from the Inhibitor of DNA binding (Id) family.[3] this compound has been shown to effectively decrease the phosphorylation of SMAD1/5/8 and the expression of Id genes in a dose-dependent manner.[5]
Compared to the parent compound Dorsomorphin, this compound exhibits greater selectivity for BMP receptors over other kinases, such as vascular endothelial growth factor receptor 2 (VEGFR2) and AMP-activated protein kinase (AMPK), making it a more precise tool for studying BMP-specific signaling pathways.[4]
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against various kinases, highlighting its selectivity for BMP type I receptors.
| Target Kinase | Ki (nM) | IC50 (nM) | Reference |
| ALK2 (ACVR1) | 43 | 42.8 | [4] |
| ALK3 (BMPR1A) | 5.4 | - | |
| ALK6 (BMPR1B) | <1 | - | |
| TGFBR2 | 85 | - | |
| ALK5 (TGFBR1) | >10,000 | - | |
| AMPK | >10,000 | - | |
| VEGFR2 (KDR) | >10,000 | - |
Role in Developmental Processes
The targeted inhibition of BMP signaling by this compound has proven invaluable in elucidating the role of this pathway in various developmental contexts.
Mesoderm and Endoderm Specification
During gastrulation, BMP signaling plays a crucial role in patterning the germ layers. Inhibition of BMP signaling is a key step in the directed differentiation of pluripotent stem cells (PSCs) towards specific mesodermal and endodermal lineages. The use of this compound allows for temporal control over BMP pathway inhibition, which is critical for specifying different cell fates. For instance, early and transient inhibition of BMP signaling is essential for inducing a cardiac mesoderm fate from PSCs.[6][7][8] The expression of the key mesoderm marker, Brachyury (T), is tightly regulated by BMP signaling, and its modulation through inhibitors like this compound can influence subsequent lineage choices.[3][5][9] Similarly, the differentiation into definitive endoderm, marked by the expression of SOX17 and FOXA2, is also influenced by the precise timing and level of BMP signaling.[10][11][12][13][14][15][16]
Cardiomyogenesis
The formation of the heart is a complex process that relies on the precise temporal and spatial regulation of BMP signaling. Early inhibition of the BMP pathway using small molecules like Dorsomorphin has been shown to robustly promote the differentiation of cardiomyocytes from mouse embryonic stem cells.[6][7][8] this compound, with its enhanced selectivity, offers a more refined tool for these protocols. By inhibiting ALK2/3/6, this compound can effectively mimic the endogenous BMP antagonists that are crucial for specifying the cardiac lineage, leading to an increased yield of beating cardiomyocytes.[6][7][8]
Neurogenesis
In contrast to its role in promoting mesodermal fates, BMP signaling is generally inhibitory to neural induction. Therefore, inhibition of the BMP pathway is a cornerstone of most protocols for differentiating PSCs into neural progenitors and mature neurons. The dual-SMAD inhibition strategy, which involves blocking both the BMP/SMAD1/5/8 and the TGF-β/SMAD2/3 pathways, is a widely used method for efficient neural conversion.[10] this compound can be effectively employed in this context to block the BMP arm of the pathway, leading to the upregulation of early neural markers such as PAX6 and SOX1.[17]
Chondrogenesis and Osteogenesis
BMP signaling is a well-established driver of bone and cartilage formation.[18][19][20][21][22] Consequently, inhibitors of this pathway, including this compound, are valuable tools for studying skeletal development and for investigating potential therapeutic strategies for diseases involving aberrant ossification. In the context of mesenchymal stem cell (MSC) differentiation, this compound can be used to modulate the balance between chondrogenic and osteogenic fates.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to direct cell fate in developmental biology studies.
Directed Differentiation of Cardiomyocytes from Pluripotent Stem Cells
This protocol is adapted from established methods that utilize small molecule-mediated Wnt and BMP signaling modulation.[2][23][24]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR™1 or equivalent maintenance medium
-
Matrigel or equivalent extracellular matrix
-
RPMI 1640 medium
-
B-27™ Supplement (minus insulin)
-
CHIR99021
-
This compound
-
IWP2
-
Fetal Bovine Serum (FBS)
-
TrypLE™ Express or other dissociation reagent
-
Primary antibodies: anti-cTnT, anti-Nkx2.5
-
Appropriate secondary antibodies
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium until they reach 80-90% confluency.
-
Mesoderm Induction (Day 0): To initiate differentiation, replace the maintenance medium with RPMI/B27 (minus insulin) supplemented with 6-12 µM CHIR99021.
-
Cardiac Mesoderm Specification (Day 2): After 48 hours, replace the medium with RPMI/B27 (minus insulin) containing 2 µM this compound and 5 µM IWP2.
-
Cardiac Progenitor Expansion (Day 4): Change the medium to RPMI/B27 (minus insulin).
-
Cardiomyocyte Maturation (Day 6 onwards): Switch to RPMI/B27 (with insulin). Spontaneously contracting cardiomyocytes should begin to appear between days 8 and 12.
-
Characterization: At day 12-15, cells can be fixed for immunofluorescence staining with antibodies against cardiac Troponin T (cTnT) and Nkx2.5, or harvested for qPCR analysis of cardiac-specific gene expression.
Neural Induction of Pluripotent Stem Cells (Dual-SMAD Inhibition)
This protocol is based on the widely used dual-SMAD inhibition method for neural conversion.[10][25]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Neural Induction Medium (e.g., DMEM/F12 and Neurobasal medium 1:1, with N2 and B27 supplements)
-
This compound
-
SB431542
-
Y-27632 (ROCK inhibitor)
-
Accutase
-
Primary antibodies: anti-PAX6, anti-SOX1
-
Appropriate secondary antibodies
Procedure:
-
Cell Plating (Day -1): Dissociate hPSCs into single cells using Accutase and plate them onto Matrigel-coated plates at a high density (e.g., 2 x 105 cells/cm2) in maintenance medium supplemented with 10 µM Y-27632.
-
Initiation of Neural Induction (Day 0): Replace the medium with Neural Induction Medium supplemented with 2 µM this compound and 10 µM SB431542.
-
Neural Progenitor Culture (Day 1-7): Change the medium daily with fresh Neural Induction Medium containing this compound and SB431542.
-
Characterization (Day 7): By day 7, the culture should consist of a uniform population of neural progenitor cells. Cells can be fixed for immunofluorescence staining with antibodies against PAX6 and SOX1.
-
Passaging Neural Progenitors: The neural progenitors can be passaged using Accutase and expanded for further differentiation into specific neuronal subtypes.
Western Blot for Phospho-SMAD1/5/8 Inhibition
This protocol details the procedure to quantify the inhibitory effect of this compound on BMP signaling.
Materials:
-
C2C12 myoblasts or other BMP-responsive cell line
-
DMEM with 10% FBS
-
Serum-free DMEM
-
Recombinant BMP4
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSMAD1/5/8, anti-SMAD1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate C2C12 cells in a 6-well plate and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) or vehicle control (DMSO) for 1 hour.
-
BMP Stimulation: Add 20 ng/mL of recombinant BMP4 to the wells and incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Western Blotting: Determine the protein concentration of the lysates, separate proteins by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with primary antibodies against pSMAD1/5/8 and total SMAD1 (as a loading control).
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect with a chemiluminescent substrate. The reduction in the pSMAD1/5/8 signal in this compound-treated samples relative to the BMP4-stimulated control indicates the inhibitory activity of this compound.[5]
Visualizations
BMP/SMAD Signaling Pathway and Inhibition by this compound
Caption: Canonical BMP/SMAD signaling pathway and the inhibitory action of this compound on Type I receptors.
Experimental Workflow for Directed Cardiomyocyte Differentiation
Caption: A typical workflow for the directed differentiation of hPSCs into cardiomyocytes using this compound.
Logical Relationship of Dual-SMAD Inhibition for Neural Induction
Caption: Dual-SMAD inhibition using this compound and SB431542 to promote neural induction from pluripotent stem cells.
Conclusion
This compound has emerged as a critical tool for researchers in developmental biology and regenerative medicine. Its high selectivity for BMP type I receptors allows for precise dissection of the roles of BMP signaling in a multitude of developmental processes. The ability to temporally and dose-dependently control this fundamental pathway provides a level of experimental control that is essential for directing cell fate and understanding the complex interplay of signaling networks during embryogenesis. As our understanding of the nuances of developmental signaling continues to grow, the application of specific chemical probes like this compound will undoubtedly be at the forefront of new discoveries and the development of novel therapeutic strategies.
References
- 1. New markers for tracking endoderm induction and hepatocyte differentiation from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell cycle regulators control mesoderm specification in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dorsomorphin, a Selective Small Molecule Inhibitor of BMP Signaling, Promotes Cardiomyogenesis in Embryonic Stem Cells | PLOS One [journals.plos.org]
- 7. Dorsomorphin, a Selective Small Molecule Inhibitor of BMP Signaling, Promotes Cardiomyogenesis in Embryonic Stem Cells | PLOS One [journals.plos.org]
- 8. stemcell.com [stemcell.com]
- 9. Reassessment of marker genes in human induced pluripotent stem cells for enhanced quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly efficient neural conversion of human ES and iPS cells by dual inhibition of SMAD signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Involvement of histone acetylation of Sox17 and Foxa2 promoters during mouse definitive endoderm differentiation revealed by microRNA profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 14. Down-regulation of SOX17, GATA4 and FoxA2 promotes differentiation potential of hepatocytes from human hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting SOX17 in human embryonic stem cells creates unique strategies for isolating and analyzing developing endoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dual lineage-specific expression of Sox17 during mouse embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Sox1 to Pax6 switch drives neuroectoderm to radial glia progression during differentiation of mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chondrogenic Differentiation of Human/Mouse Mesenchymal Stem Cells: R&D Systems [rndsystems.com]
- 19. Chondrogenic Differentiation of Mesenchymal Stem Cells: Challenges and Unfulfilled Expectations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. applications.emro.who.int [applications.emro.who.int]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Chondrogenic differentiation of mesenchymal stem cells through cartilage matrix-inspired surface coatings [frontiersin.org]
- 23. miltenyibiotec.com [miltenyibiotec.com]
- 24. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Differentiation of human induced pluripotent stem cells into cortical neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
DMH2: A Comprehensive Technical Guide on its Impact on Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMH2, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, has emerged as a significant tool in cancer research. By targeting Activin receptor-like kinase 2 (ALK2), ALK3, and ALK6, this compound effectively modulates the BMP signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in the progression of various cancers. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on cancer cell proliferation. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising area of oncology.
Introduction to this compound and the BMP Signaling Pathway
Bone Morphogenetic Proteins (BMPs) are a group of signaling molecules belonging to the Transforming Growth Factor-β (TGF-β) superfamily. They play a crucial role in embryonic development and tissue homeostasis. The biological effects of BMPs are mediated through a heteromeric complex of type I and type II serine/threonine kinase receptors on the cell surface. Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor, which in turn phosphorylates downstream signaling molecules, primarily the SMAD proteins (SMAD1, SMAD5, and SMAD8). These phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes, including the Inhibitor of DNA binding (Id) proteins, Id1 and Id3, which are key regulators of cell proliferation and differentiation.
This compound is a small molecule inhibitor that selectively targets the ATP-binding site of BMP type I receptors, specifically ALK2, ALK3, and ALK6. This inhibition prevents the phosphorylation of downstream SMAD proteins, thereby blocking the entire signaling cascade. In various cancer models, particularly lung cancer, the BMP signaling pathway is often aberrantly activated, promoting tumor growth and survival. By inhibiting this pathway, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cells.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of ATP at the kinase domain of BMP type I receptors. Its high selectivity for ALK2, ALK3, and ALK6 over other kinases, including the TGF-β type I receptor ALK5, makes it a valuable tool for dissecting the specific roles of the BMP pathway in cancer biology.
The primary mechanism by which this compound inhibits cancer cell proliferation is through the downregulation of Id1 and Id3 proteins.[1] Id proteins are helix-loop-helix transcription factors that promote cell cycle progression and inhibit differentiation. By blocking the BMP-SMAD signaling pathway, this compound reduces the expression of Id1 and Id3, leading to cell cycle arrest and a decrease in cell proliferation. Furthermore, prolonged inhibition of the BMP pathway by this compound can induce apoptosis, or programmed cell death, in cancer cells.
References
Unlocking Lineage-Specific Differentiation: A Technical Guide to DMH2 in Stem Cell Fate Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of stem cell differentiation is a cornerstone of regenerative medicine and drug discovery. Small molecules that modulate key signaling pathways offer a powerful tool for directing stem cell fate towards specific lineages. Among these, DMH2 has emerged as a significant player in influencing stem cell differentiation. This technical guide provides an in-depth overview of the role of this compound in stem cell fate determination, focusing on its mechanism of action, applications in directed differentiation, and detailed experimental protocols. This compound is a selective inhibitor of the Type I Bone Morphogenetic Protein (BMP) receptors, primarily targeting Activin receptor-like kinase 2 (ALK2). By inhibiting the canonical BMP/SMAD signaling pathway, this compound provides a potent method for directing pluripotent stem cells (PSCs) towards specific mesodermal and ectodermal fates. This guide will delve into the quantitative aspects of this compound and its analogs, provide detailed methodologies for its use, and visualize the underlying biological and experimental processes.
Data Presentation: Quantitative Analysis of BMP Receptor Inhibition
This compound and its analogs, such as DMH1 and LDN-193189, exhibit high selectivity and potency in inhibiting BMP type I receptors. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative basis for their application in experimental settings.
| Compound | Target Receptor | IC50 (nM) | Reference(s) |
| DMH1 | ALK1 | 27 | [1][2] |
| ALK2 | 13 - 108 | [1][2][3][4] | |
| ALK3 | <5 - <500 | [1][2][5] | |
| ALK6 | 47.6 | [1][2] | |
| LDN-193189 | ALK1 | 0.8 | [6] |
| ALK2 | 0.8 - 5 | [6][7][8][9] | |
| ALK3 | 5.3 - 30 | [6][7][8][9] | |
| ALK6 | 16.7 | [6] |
Table 1: IC50 Values of DMH1 and LDN-193189 against ALK Receptors. Data compiled from various sources, highlighting the potent and selective inhibition of ALK2.
| Application | Stem Cell Type | Compound | Concentration | Key Outcome | Reference(s) |
| Cardiomyocyte Differentiation | Mouse ESCs | DMH1 | 0.5 - 1 µM | Increased percentage of beating embryoid bodies | [10] |
| Human PSCs | LDN-193189 | 100 nM | Efficient neural induction as part of dual SMAD inhibition | [1] | |
| Neural Precursor Differentiation | Human iPSCs | DMH1 | 0.5 - 5 µM | Modulation of SOX1 expression in a dose-dependent manner | [11] |
| Human ESCs/iPSCs | LDN-193189 | 100 nM | >80% neural induction efficiency | [12] |
Table 2: Effective Concentrations of DMH1 and LDN-193189 in Stem Cell Differentiation Protocols. This table provides a starting point for optimizing experimental conditions.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language for Graphviz.
BMP/SMAD Signaling Pathway Inhibition by this compound
Caption: Inhibition of the canonical BMP/SMAD signaling pathway by this compound.
Experimental Workflow: Directed Differentiation of PSCs
Caption: A generalized workflow for directed differentiation of PSCs.
Experimental Protocols
I. General Culture of Human Pluripotent Stem Cells (hPSCs)
1. Materials:
-
hPSC line (e.g., H9 ESCs or a human iPSC line)
-
Matrigel® hESC-qualified Matrix (Corning)
-
mTeSR™1 or E8™ medium
-
DMEM/F-12
-
Gentle Cell Dissociation Reagent (e.g., ReLeSR™ or Versene)
-
ROCK inhibitor (Y-27632)
-
6-well tissue culture plates
2. Protocol:
-
Plate Coating: Thaw Matrigel on ice and dilute 1:100 in cold DMEM/F-12. Coat the wells of a 6-well plate and incubate for at least 1 hour at 37°C.
-
Cell Thawing and Seeding: Thaw a vial of hPSCs rapidly at 37°C. Resuspend the cells in mTeSR™1 medium supplemented with 10 µM Y-27632. Seed the cells onto the Matrigel-coated plate.
-
Maintenance: Culture the cells at 37°C, 5% CO2. Change the mTeSR™1 medium daily.
-
Passaging: When colonies are large and touching, passage the cells using a gentle cell dissociation reagent according to the manufacturer's protocol. Typically, cells are passaged every 4-6 days.
II. Directed Differentiation of hPSCs to Cardiomyocytes (Monolayer Protocol)
1. Materials:
-
Confluent hPSCs in a 6-well plate
-
RPMI 1640 medium
-
B-27™ Supplement (minus insulin)
-
CHIR99021 (GSK3 inhibitor)
-
This compound or LDN-193189
-
IWP2 (Wnt inhibitor)
-
RPMI 1640 with B-27™ Supplement (with insulin)
2. Protocol:
-
Day 0: Mesoderm Induction. When hPSCs reach 80-90% confluency, replace the maintenance medium with RPMI/B27 (minus insulin) containing 6-12 µM CHIR99021.
-
Day 2: Cardiac Specification. After 48 hours, replace the medium with RPMI/B27 (minus insulin) containing 5 µM IWP2.
-
Day 4: BMP Inhibition. Replace the medium with RPMI/B27 (minus insulin) containing 0.5-2 µM this compound or 100-200 nM LDN-193189.
-
Day 6 onwards: Maturation. Change the medium every 2-3 days with RPMI 1640 supplemented with B-27™ (with insulin).
-
Observation: Spontaneously contracting cardiomyocytes can typically be observed between Day 8 and Day 12.[5]
-
Analysis: At Day 15, cells can be harvested for analysis. For flow cytometry, use antibodies against cardiac Troponin T (cTnT). For qPCR, analyze the expression of cardiac-specific genes such as TNNT2, NKX2-5, and MYH6.
III. Directed Differentiation of hPSCs to Neural Precursor Cells (Dual SMAD Inhibition)
1. Materials:
-
Confluent hPSCs in a 6-well plate
-
DMEM/F-12
-
Neurobasal™ Medium
-
N-2 Supplement
-
B-27™ Supplement
-
GlutaMAX™
-
This compound or LDN-193189
-
SB431542 (TGF-β inhibitor)
-
Basic fibroblast growth factor (bFGF)
2. Protocol:
-
Day 0: Neural Induction. When hPSCs are 100% confluent, replace the maintenance medium with neural induction medium (NIM) consisting of DMEM/F12:Neurobasal (1:1), N-2 supplement, B-27 supplement, GlutaMAX™, 100-200 nM LDN-193189 (or 1-2 µM this compound), and 10 µM SB431542.[1][7]
-
Days 1-5: Change the NIM daily.
-
Day 6: Neural Progenitor Expansion. Passage the cells using Accutase and re-plate them on Matrigel-coated plates in neural progenitor expansion medium (NEM) consisting of DMEM/F12:Neurobasal (1:1), N-2 supplement, B-27 supplement, GlutaMAX™, and 20 ng/mL bFGF.
-
Maintenance and Expansion: Change the NEM every other day. The cells can be passaged every 4-6 days.
-
Analysis: Characterize the neural precursor cells by immunofluorescence or flow cytometry for the expression of markers such as PAX6, SOX1, and Nestin.[6][13] For flow cytometry, use specific antibody clones such as anti-PAX6 (clone O18-1330, BD Biosciences) and anti-SOX1 (clone 419812, R&D Systems).
Conclusion
This compound and its more potent analogs are invaluable tools for directing the differentiation of pluripotent stem cells. By selectively inhibiting the ALK2 receptor and thereby the BMP/SMAD signaling pathway, these small molecules provide a robust and reproducible method for generating specific cell lineages, particularly of the cardiac and neural subtypes. The quantitative data on their inhibitory concentrations and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to implement these techniques in their own laboratories. The continued investigation and optimization of small molecule-based differentiation strategies will undoubtedly accelerate progress in regenerative medicine, disease modeling, and the development of novel therapeutics.
References
- 1. Neural induction – Dual SMAD inhibition - StemBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell-Surface Marker Signatures for the Isolation of Neural Stem Cells, Glia and Neurons Derived from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Production of De Novo Cardiomyocytes: Human Pluripotent Stem Cell Differentiation and Direct Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DMH1, a Novel BMP Small Molecule Inhibitor, Increases Cardiomyocyte Progenitors and Promotes Cardiac Differentiation in Mouse Embryonic Stem Cells | PLOS One [journals.plos.org]
- 11. DMH1, a Highly Selective Small Molecule BMP Inhibitor Promotes Neurogenesis of hiPSCs: Comparison of PAX6 and SOX1 Expression during Neural Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neural lineage differentiation of human pluripotent stem cells: Advances in disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DMH1, a highly selective small molecule BMP inhibitor promotes neurogenesis of hiPSCs: comparison of PAX6 and SOX1 expression during neural induction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of DMH2 in Reversing Epithelial-Mesenchymal Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial-mesenchymal transition (EMT) is a fundamental cellular process implicated in embryonic development, tissue repair, and, pathologically, in cancer progression and metastasis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. This transition is orchestrated by a complex network of signaling pathways, with the Transforming Growth Factor-β (TGF-β) superfamily, including Bone Morphogenetic Proteins (BMPs), playing a pivotal role.[1][2] The aberrant activation of these pathways in cancer cells can drive metastasis, making them attractive targets for therapeutic intervention.
DMH2 is a selective small molecule inhibitor of the BMP type I receptors ALK2, ALK3, and ALK6. By targeting these key mediators of the BMP signaling cascade, this compound presents a promising tool to investigate the role of this pathway in EMT and as a potential therapeutic agent to reverse the mesenchymal phenotype and inhibit cancer cell migration and invasion. This technical guide provides an in-depth overview of this compound's mechanism of action in the context of EMT, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
This compound: A Potent Inhibitor of BMP Signaling
This compound acts as a competitive inhibitor at the ATP-binding site of the intracellular kinase domain of BMP type I receptors, primarily ALK2, ALK3, and ALK6. This inhibition prevents the phosphorylation and activation of downstream SMAD proteins (SMAD1/5/8), which are crucial for transducing the BMP signal to the nucleus and initiating the transcription of target genes involved in EMT.
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound against its target receptors has been quantified through kinase inhibition assays. The inhibitory constant (Ki) is a measure of the concentration of the inhibitor required to produce half-maximum inhibition.
| Target Receptor | Inhibitory Constant (Ki) |
| ALK2 (ACVR1) | 43 nM[3] |
| ALK3 (BMPR1A) | 5.4 nM[3] |
| ALK6 (BMPR1B) | <1 nM[3] |
Table 1: Inhibitory constants (Ki) of this compound for BMP type I receptors. This data highlights the high potency and selectivity of this compound for its primary targets.
The BMP Signaling Pathway and its Role in EMT
The BMP signaling pathway is a critical regulator of cell fate, differentiation, and proliferation. In the context of cancer, dysregulation of this pathway can contribute to the acquisition of mesenchymal traits.
Signaling Pathway Diagram
Figure 1: BMP Signaling Pathway in EMT. BMP ligands bind to Type II receptors, which then recruit and phosphorylate Type I receptors (ALK2/3/6). This leads to the phosphorylation of SMAD1/5/8, which complexes with SMAD4 and translocates to the nucleus to regulate the expression of EMT-associated transcription factors like Snail, Slug, and Twist. This compound inhibits the kinase activity of the Type I receptor, thereby blocking this cascade.
Experimental Evidence of this compound-Mediated EMT Reversal
While direct quantitative data on the effect of this compound on EMT marker expression is still emerging in published literature, the established role of BMP signaling in promoting EMT allows for a strong inference of this compound's effects. Inhibition of this pathway is expected to lead to the reversal of the mesenchymal phenotype, characterized by:
-
Upregulation of epithelial markers: such as E-cadherin and β-catenin.
-
Downregulation of mesenchymal markers: such as N-cadherin, Vimentin, and Fibronectin.
-
Downregulation of EMT-inducing transcription factors: such as Snail, Slug, and Twist.
-
Inhibition of cell migration and invasion.
The following sections provide detailed protocols for key experiments that can be used to quantify the effects of this compound on these EMT-related processes.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cancer cell lines known to exhibit a mesenchymal phenotype or that can be induced to undergo EMT (e.g., by treatment with TGF-β or BMP4). Examples include MDA-MB-231 (breast cancer), A549 (lung cancer), and Panc-1 (pancreatic cancer).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed cells in appropriate culture vessels. Once the cells have adhered and reached the desired confluency, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). The optimal concentration and treatment duration should be determined empirically for each cell line and experiment, but a starting range of 1-10 µM for 24-72 hours is a reasonable starting point based on its known inhibitory constants.
Western Blot Analysis of EMT Markers
This protocol allows for the quantification of changes in protein expression of key epithelial and mesenchymal markers.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-20% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, Snail, Slug, Twist, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Experimental Workflow for Western Blot Analysis
Figure 2: Western Blot Experimental Workflow. This diagram outlines the key steps involved in analyzing EMT marker protein expression.
Immunofluorescence Staining of EMT Markers
This technique allows for the visualization of changes in the subcellular localization and expression of EMT markers.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with this compound or vehicle control as described previously.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against E-cadherin and Vimentin overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Wound Healing (Scratch) Assay for Cell Migration
This assay provides a quantitative measure of collective cell migration.
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove dislodged cells.
-
This compound Treatment: Add fresh medium containing this compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours using a phase-contrast microscope.
-
Quantification: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure can be calculated as the percentage of the initial wound area that has been repopulated by cells over time.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Chamber Preparation: Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) with serum-free medium.
-
Cell Seeding: Seed cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber of the Transwell insert.
-
Chemoattractant and this compound Treatment: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Both the upper and lower chambers should contain the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as 0.5% crystal violet.
-
Imaging and Quantification: Take images of the stained cells and count the number of invaded cells per field of view. The results can be expressed as the average number of invaded cells or as a percentage of the control.
Logical Relationship of Experimental Assays
Conclusion
This compound, as a potent and selective inhibitor of BMP type I receptors, represents a valuable tool for dissecting the role of the BMP signaling pathway in the epithelial-mesenchymal transition. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to quantitatively assess the efficacy of this compound in reversing the mesenchymal phenotype and inhibiting the migratory and invasive properties of cancer cells. Further investigation into the specific effects of this compound on different cancer types and in in vivo models will be crucial in validating its potential as a therapeutic agent for targeting metastasis. The continued exploration of compounds like this compound that modulate key signaling pathways in EMT holds significant promise for the development of novel anti-cancer therapies.
References
Preliminary In Vivo Efficacy of DMH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMH2 is a potent and selective small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors, specifically targeting Activin receptor-like kinase 2 (ALK2), ALK3, and ALK6.[1][2] These receptors are crucial components of the BMP signaling pathway, which plays a significant role in cellular proliferation, differentiation, and apoptosis. Dysregulation of the BMP pathway has been implicated in various pathologies, including cancer and impaired tissue regeneration. This technical guide provides a comprehensive overview of the preliminary in vivo efficacy studies of this compound, focusing on its potential therapeutic applications in non-small cell lung cancer (NSCLC) and liver regeneration.
Core Mechanism of Action: BMP Signaling Inhibition
This compound exerts its biological effects by inhibiting the kinase activity of ALK2, ALK3, and ALK6.[1][2] In the canonical BMP signaling pathway, the binding of a BMP ligand to its type II receptor leads to the recruitment and phosphorylation of a type I receptor. The activated type I receptor then phosphorylates receptor-regulated SMADs (SMAD1, SMAD5, and SMAD8). These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus and regulates the transcription of target genes, including the Inhibitor of DNA binding (Id) family of proteins (Id1, Id2, Id3). By inhibiting ALK2, ALK3, and ALK6, this compound effectively blocks this signaling cascade, leading to a reduction in SMAD phosphorylation and subsequent downstream gene expression.
References
- 1. Identifying the Key Genes in Mouse Liver Regeneration After Partial Hepatectomy by Bioinformatics Analysis and in vitro/vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatic regeneration in humans with various liver disease as assessed by Ki-67 staining of formalin-fixed paraffin-embedded liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DMH2 in Lung Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
DMH2, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, presents a promising avenue for targeted therapy in non-small cell lung cancer (NSCLC). In normal adult lung tissue, BMP signaling is largely inactive but becomes aberrantly reactivated in a majority of NSCLCs, promoting tumor growth, survival, and migration.[1][2] this compound exerts its anti-cancer effects by inhibiting the BMP signaling cascade, leading to reduced cell proliferation, decreased clonogenic growth, and induction of apoptosis in lung cancer cells.[1] These application notes provide detailed in vitro protocols to assess the efficacy of this compound on lung cancer cell lines such as A549 and H1299.
Mechanism of Action: BMP Signaling Inhibition
Bone Morphogenetic Proteins (BMPs) are signaling molecules that bind to a complex of type I (ALK2, ALK3, ALK6) and type II (BMPR2) serine/threonine kinase receptors on the cell surface.[3] This binding leads to the phosphorylation and activation of the type I receptors by the constitutively active type II receptors. The activated type I receptors then phosphorylate downstream signaling molecules, primarily Smad1 and Smad5.[3][4] Phosphorylated Smad1/5 forms a complex with Smad4, which translocates to the nucleus and regulates the transcription of target genes, including the Inhibitor of Differentiation (Id) family of proteins (Id1, Id2, Id3).[1][3] Id proteins are key regulators of cell proliferation and survival in many cancers.[1]
This compound functions as an antagonist to the BMP type I receptors, with notable activity against ALK2, ALK3, and ALK6.[1] By blocking these receptors, this compound prevents the phosphorylation of Smad1/5, thereby inhibiting the downstream expression of Id proteins.[1][5] This disruption of the BMP/SMAD/Id signaling axis is a key mechanism through which this compound induces cell death and inhibits the growth of lung cancer cells.[1] Some evidence also suggests that this compound can inhibit BMPR2, potentially affecting Smad-independent signaling pathways that regulate cell survival proteins like XIAP and TAK1.[2][3]
Signaling Pathway of this compound in Lung Cancer Cells
Caption: this compound inhibits the BMP signaling pathway in lung cancer cells.
Data Presentation
The following tables summarize the expected quantitative data from in vitro experiments with this compound on A549 and H1299 non-small cell lung cancer cell lines.
Table 1: Cell Viability (IC50) of this compound
| Cell Line | Treatment Duration | IC50 (µM) |
| A549 | 72 hours | Data to be determined |
| H1299 | 72 hours | Data to be determined |
Table 2: Effect of this compound on Cell Proliferation
| Cell Line | This compound Concentration (µM) | Treatment Duration | Reduction in Cell Count (%) |
| A549 | 1 | 7 days | Data to be determined |
| H1299 | 1 | 7 days | Significant reduction observed[5] |
Table 3: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration | Apoptotic Cells (%) (Annexin V+) |
| A549 | e.g., 5 | 48 hours | Data to be determined |
| H1299 | e.g., 5 | 48 hours | Data to be determined |
Table 4: Inhibition of Cell Migration and Invasion by this compound
| Assay | Cell Line | This compound Concentration (µM) | Treatment Duration | % Inhibition |
| Wound Healing | A549 | e.g., 1 | 24 hours | Data to be determined |
| H1299 | e.g., 1 | 24 hours | Data to be determined | |
| Transwell Invasion | A549 | e.g., 1 | 24 hours | Data to be determined |
| H1299 | e.g., 1 | 24 hours | Data to be determined |
Table 5: Effect of this compound on BMP Signaling Pathway Proteins
| Cell Line | This compound Concentration (µM) | Treatment Duration | p-Smad1/5 (Fold Change) | Id1 (Fold Change) |
| A549 | 1 | 48 hours | Reduced expression[5] | Reduced expression[5] |
| H1299 | 1 | 48 hours | Reduced expression[5] | Reduced expression[5] |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of lung cancer cells, which is an indicator of cell viability.
Materials:
-
A549 or H1299 lung cancer cells
-
DMEM/RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
A549 or H1299 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.
-
Treat cells with this compound (e.g., at its IC50 concentration) and a vehicle control for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of lung cancer cells.
Materials:
-
A549 or H1299 cells
-
This compound
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.
-
Wash with PBS to remove dislodged cells and add fresh medium containing this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of this compound to inhibit the invasion of lung cancer cells through an extracellular matrix.
Materials:
-
A549 or H1299 cells
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel
-
Serum-free medium and medium with 10% FBS
-
Crystal violet stain
Procedure:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed 5 x 10⁴ cells in serum-free medium containing this compound or vehicle control into the upper chamber of the insert.
-
Add medium containing 10% FBS (as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
Western Blot Analysis
This technique is used to detect changes in the protein levels of key components of the BMP signaling pathway after this compound treatment.
Materials:
-
A549 or H1299 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Smad1/5, anti-Smad1, anti-Id1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of HMGB2 associated with proliferation, invasion and prognosis in lung adenocarcinoma via weighted gene co-expression network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bone morphogenetic protein inhibitors and mitochondria targeting agents synergistically induce apoptosis-inducing factor (AIF) caspase-independent cell death in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BMP2 promotes lung adenocarcinoma metastasis through BMP receptor 2-mediated SMAD1/5 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for DMH2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMH2 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6.[1] By targeting these receptors, this compound effectively blocks the canonical BMP signaling pathway, which plays a crucial role in a variety of cellular processes, including proliferation, differentiation, and apoptosis. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, with a focus on its applications in cancer research and stem cell differentiation.
This compound exerts its biological effects by inhibiting the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8.[2][3] This blockade of SMAD phosphorylation prevents their translocation to the nucleus, thereby inhibiting the transcription of BMP target genes such as the Inhibitor of Differentiation (Id) proteins.[4] The downregulation of Id proteins is a key mechanism by which this compound inhibits cancer cell growth and promotes apoptosis.[4]
Data Presentation
The following tables summarize the inhibitory activity and recommended concentration ranges for this compound in various cell culture applications.
Table 1: Inhibitory Activity of this compound
| Target | K i (nM) |
| ALK2 | 43 |
| ALK3 | 5.4 |
| ALK6 | <1 |
Data sourced from Tocris Bioscience and R&D Systems.[1]
Table 2: Recommended this compound Concentrations for Cell Culture Applications
| Application | Cell Type(s) | Recommended Concentration Range | Notes |
| Inhibition of Cancer Cell Growth | A549 (Lung Carcinoma), H1299 (Non-small Cell Lung Cancer) | 1 - 10 µM | Effective in reducing cell proliferation and inducing apoptosis.[4] |
| Induction of Cardiomyocyte Differentiation | Human Induced Pluripotent Stem Cells (hiPSCs) | 0.5 - 2 µM | Used in combination with other small molecules to direct differentiation towards a cardiac lineage. |
| Induction of Neuronal Differentiation | Human Pluripotent Stem Cells (hPSCs) | 0.1 - 1 µM | Promotes neural induction by inhibiting BMP-mediated ectodermal specification. |
| Inhibition of SMAD1/5/8 Phosphorylation | Various | 0.5 - 5 µM | Effective concentrations for observing a significant reduction in pSMAD1/5/8 levels by Western blot.[2][3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in Cancer Cell Lines using MTT Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Adherent cancer cell line (e.g., A549, H1299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring viability is >95%. b. Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.1%. A suggested concentration range for initial experiments is 0.1, 0.5, 1, 2, 5, 10, and 20 µM. b. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions. d. Incubate the plate for 48 to 72 hours.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals. c. Carefully remove the medium containing MTT. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 d. Plot the percentage of cell viability against the logarithm of the this compound concentration. e. Determine the IC50 value by performing a non-linear regression analysis (sigmoidal dose-response curve).
Protocol 2: Western Blot Analysis of SMAD1/5/8 Phosphorylation
This protocol details the procedure for assessing the inhibitory effect of this compound on the phosphorylation of SMAD1/5/8.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-SMAD1/5/8, Rabbit anti-SMAD1/5/8, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with the desired concentrations of this compound (e.g., 0, 0.5, 1, 2, 5 µM) for the specified duration (e.g., 1, 6, 12, or 24 hours). Include a vehicle control (0.1% DMSO). c. After treatment, wash the cells twice with ice-cold PBS. d. Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. e. Scrape the cells and transfer the lysate to a microcentrifuge tube. f. Incubate on ice for 30 minutes, vortexing occasionally. g. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. h. Transfer the supernatant to a new tube.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations of all samples with lysis buffer. c. Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil for 5 minutes at 95°C.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. b. Run the gel until adequate separation of proteins is achieved. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against pSMAD1/5/8 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. f. Wash the membrane three times for 10 minutes each with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. To confirm equal protein loading and to normalize the pSMAD signal, the membrane can be stripped and re-probed for total SMAD1/5/8 and a loading control protein. d. Quantify the band intensities using image analysis software.
Protocol 3: General Guideline for Directed Differentiation using this compound
This protocol provides a general framework for utilizing this compound to direct the differentiation of pluripotent stem cells (PSCs) towards specific lineages, such as cardiomyocytes or neurons. The optimal concentration and timing of this compound application will need to be empirically determined for each specific cell line and differentiation protocol.
Materials:
-
This compound (stock solution in DMSO)
-
Pluripotent stem cells (e.g., hiPSCs, hESCs)
-
Appropriate basal media and supplements for the desired differentiation lineage (e.g., RPMI/B27 for cardiomyocytes, Neurobasal/B27 for neurons)
-
Other small molecules or growth factors required for the specific differentiation protocol
-
Coated culture plates (e.g., Matrigel or Geltrex for PSCs)
General Procedure:
-
PSC Culture and Seeding: a. Culture PSCs under feeder-free conditions on an appropriate matrix-coated surface. b. When cells reach the desired confluency (typically 70-80%), dissociate them into single cells or small clumps, depending on the specific protocol. c. Seed the cells onto new matrix-coated plates at the recommended density for differentiation.
-
Induction of Differentiation with this compound: a. The timing of this compound addition is critical and depends on the specific lineage. For many protocols, BMP inhibition is initiated at the beginning of differentiation (Day 0). b. Prepare the differentiation medium containing the appropriate basal medium, supplements, and other required small molecules/growth factors. c. Add this compound to the differentiation medium at the desired final concentration (e.g., 0.1 - 2 µM). d. Replace the medium daily or as required by the specific protocol, including fresh this compound with each medium change. e. The duration of this compound treatment will vary depending on the protocol and the developmental stage being mimicked.
-
Maturation and Characterization: a. After the initial induction phase with this compound, the medium is typically changed to a maturation medium that may or may not contain this compound. b. Continue to culture the cells for the required duration to allow for maturation into the desired cell type. c. Characterize the differentiated cells using appropriate markers and functional assays (e.g., immunocytochemistry for lineage-specific proteins, qPCR for gene expression, or functional assays like patch-clamp for neurons or contraction analysis for cardiomyocytes).
Note: It is crucial to include a vehicle control (DMSO) in all differentiation experiments to assess the effect of the solvent on the differentiation process. The optimal concentration of this compound and the timing of its application should be determined through a dose-response and time-course experiment for each specific cell line and differentiation protocol.
References
- 1. This compound | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
- 2. ALK3-SMAD1/5 Signaling Mediates the BMP2-Induced Decrease in PGE2 Production in Human Endometrial Stromal Cells and Decidual Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMH1, a Small Molecule Inhibitor of BMP Type I Receptors, Suppresses Growth and Invasion of Lung Cancer | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Note & Protocol: Preparation of DMH2 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
DMH2 is a potent and selective small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors, including ALK2, ALK3, and ALK6. By inhibiting these receptors, this compound blocks the phosphorylation of downstream Smad proteins (Smad1/5/8), leading to the downregulation of target genes such as Inhibitor of Differentiation (Id) proteins Id1 and Id3.[1][2] This mechanism makes this compound a valuable tool for studying cellular processes regulated by BMP signaling, including differentiation, proliferation, and apoptosis. It is frequently utilized in cancer biology and regenerative medicine research.[1]
Accurate and consistent experimental results depend on the proper preparation, storage, and handling of this compound stock solutions. Dimethyl sulfoxide (DMSO) is the most common solvent for this compound due to its high solubilizing capacity for organic molecules.[2] This document provides a detailed protocol for preparing a this compound stock solution in DMSO, along with guidelines for its storage and use in downstream applications.
This compound Properties and Storage Recommendations
Proper storage is critical to maintain the stability and activity of this compound. Quantitative data and storage conditions are summarized below.
Table 1: this compound Chemical Properties & Storage Guidelines
| Parameter | Value | Reference |
| CAS Number | 1206711-14-9 | [1] |
| Molecular Formula | C₂₇H₂₅N₅O₂ | [1] |
| Molecular Weight | 451.52 g/mol | [1][2] |
| Solubility in DMSO | ≥ 20 mM (with gentle warming) | |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years. | [2] |
| Storage (Stock Solution in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month. | [1] |
Note: Always refer to the batch-specific molecular weight provided on the product's Certificate of Analysis.
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.
Materials and Equipment
-
This compound powder (CAS: 1206711-14-9)
-
Anhydrous/spectroscopic grade Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
Sonicator water bath (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.
Safety Precautions
-
Work in a chemical fume hood or well-ventilated area.
-
DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Always wear appropriate gloves and avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Step-by-Step Procedure
-
Equilibrate Reagents: Allow the this compound powder vial and anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculation: Determine the mass of this compound and volume of DMSO required. To prepare a 10 mM stock solution:
-
Mass (mg) = Desired Volume (mL) × 10 mM × 451.52 ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 1 mL × 10 mM × 451.52 / 1000 = 4.52 mg
-
-
-
Weighing: Carefully weigh the calculated amount of this compound powder (e.g., 4.52 mg) and place it into a sterile vial.
-
Solubilization: Add the corresponding volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If particulates remain, sonicate the solution in a water bath at room temperature or warm gently (e.g., to 37°C) for 5-10 minutes to facilitate dissolution. Visually inspect the solution against a light source to ensure it is clear and free of precipitates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) .[1]
Workflow for this compound Stock Solution Preparation
The following diagram outlines the key steps in the preparation protocol.
Caption: A flowchart illustrating the sequential steps for preparing and storing a this compound stock solution.
Application Guidelines and Working Concentrations
The 10 mM stock solution must be further diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium.
Dilution for In Vitro Applications
For cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity.
-
Recommended Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should not exceed 0.5%, with ≤0.1% being the standard recommendation for most cell lines.
-
Control Group: Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.
-
Precipitation: To prevent the compound from precipitating out of the aqueous solution, it is best to perform serial dilutions of the stock in DMSO first, before making the final dilution into the culture medium.
Table 2: Recommended Working Concentrations & DMSO Limits
| Application | Typical Working Concentration | Max Final DMSO Concentration |
| In Vitro (Cell Culture) | 1 - 10 µM | ≤ 0.5% (0.1% preferred) |
| In Vivo (Animal Studies) | 0.5 - 2 mg/kg | ≤ 2% (prepare fresh daily) |
Dilution for In Vivo Applications
For animal studies, working solutions should be prepared fresh daily from the frozen stock.[1] The final formulation may require co-solvents to maintain solubility and reduce the toxicity of DMSO. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2]
This compound Mechanism of Action: BMP Signaling Pathway
This compound exerts its biological effects by directly inhibiting the kinase activity of BMP type I receptors. This action prevents the initiation of the canonical BMP signaling cascade, as depicted below.
Caption: this compound inhibits BMP Type I receptors, blocking Smad1/5/8 phosphorylation and downstream gene transcription.
References
Application Notes and Protocols for DMH2 Treatment in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction and Mechanism of Action
DMH2 is a potent and selective small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors.[1][2] Specifically, it targets the intracellular kinase domains of Activin receptor-like kinase 2 (ALK2), ALK3, and ALK6.[1][2] The binding of BMP ligands to their receptors initiates a signaling cascade that plays a crucial role in cellular proliferation, differentiation, and apoptosis. In many cancers, this pathway is dysregulated, contributing to tumor growth and progression.
This compound exerts its anti-cancer effects by blocking this pathway. Inhibition of ALK2/3/6 prevents the phosphorylation of downstream mediators, SMAD1, SMAD5, and SMAD8.[3] This, in turn, leads to the downregulation of target genes such as the Inhibitor of DNA binding (Id) proteins, Id1 and Id3.[4] The reduction in these proteins has been shown to inhibit proliferation and induce cell death in cancer cells, particularly in non-small cell lung carcinoma.[3][4] These application notes provide a framework for evaluating the efficacy of this compound in a preclinical xenograft mouse model.
Data Presentation
Quantitative data from in vitro and in vivo experiments should be meticulously recorded to assess the efficacy of this compound.
In Vitro this compound Activity
| Target | Ki (nM) | Cell Line | Endpoint | IC50 (µM) | Reference |
| ALK2 | 43 | A549 | Growth Reduction | ~5 (for DMH1) | [2][3] |
| ALK3 | 5.4 | H1299 | Cell Death Induction | Not Reported | [2] |
| ALK6 | <1 | - | - | - | [2] |
Note: The IC50 value provided is for the related BMP inhibitor DMH1, as specific in vitro cancer cell growth inhibition data for this compound was not available in the searched literature. This can serve as an estimate for initial dose-finding experiments.
In Vivo Xenograft Study Data Template
| Treatment Group | Animal ID | Day 0 Tumor Volume (mm³) | Day 'X' Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Body Weight (g) | Observations |
| Vehicle Control | N/A | |||||
| This compound (dose 1) | ||||||
| This compound (dose 2) | ||||||
| Positive Control |
Tumor Volume Calculation: Volume = (Width² x Length) / 2[5]
Tumor Growth Inhibition (TGI) Calculation: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Experimental Protocols
Xenograft Mouse Model Establishment (Subcutaneous)
This protocol describes the establishment of a subcutaneous xenograft model using a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, H1299)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
4-6 week old immunodeficient mice (e.g., Nude, SCID)[5]
-
1 cc syringes with 27- or 30-gauge needles[5]
-
Hemocytometer and Trypan Blue solution
-
Digital calipers
Procedure:
-
Cell Preparation:
-
Culture cancer cells in appropriate medium until they reach 70-80% confluency.
-
Harvest cells by trypsinization, neutralize with complete medium, and centrifuge.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in a known volume of cold PBS or serum-free medium.
-
Perform a cell count using a hemocytometer and assess viability with the Trypan Blue exclusion method.[5] Viability should be >95%.
-
Adjust the cell concentration to the desired density (e.g., 3 x 10⁷ cells/mL) in a 1:1 mixture with Matrigel® on ice.[5]
-
-
Animal Preparation and Implantation:
-
Allow mice to acclimatize for at least 3-5 days upon arrival.[5]
-
Anesthetize the mouse if required by institutional guidelines.
-
Sterilize the injection site (typically the flank) with 70% ethanol.[5]
-
Gently draw the cell/Matrigel® suspension (e.g., 100 µL containing 3 x 10⁶ cells) into a pre-chilled 1 cc syringe.[5]
-
Subcutaneously inject the cell suspension into the flank of the mouse.[5]
-
Monitor the mice for tumor development.
-
-
Tumor Monitoring:
-
Begin measuring tumors with digital calipers once they become palpable.
-
Measurements should be taken 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[5]
-
Randomize mice into treatment groups when tumors reach an average volume of approximately 50-100 mm³.[5]
-
This compound Treatment Protocol
This protocol provides a starting point for this compound administration. The optimal dose, vehicle, and schedule should be determined empirically for each specific xenograft model.
Materials:
-
This compound compound
-
Appropriate vehicle for solubilization (e.g., DMSO, saline with tween-80). Note: this compound is soluble to 20 mM in DMSO with gentle warming.[2]
-
Syringes and needles appropriate for the chosen route of administration.
-
Tumor-bearing mice.
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment, dilute the stock solution to the final desired concentration with a sterile vehicle. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
-
Drug Administration:
-
A suggested starting dose, based on a study in a different mouse model, is 2 mg/kg.[4] A dose-ranging study is highly recommended.
-
Administer the this compound solution to the mice via the chosen route. Intraperitoneal (IP) injection is a common route.[4]
-
The administration schedule should be determined based on the compound's pharmacokinetics and the study design (e.g., once daily, twice daily). A twice-daily schedule has been reported.[4]
-
The vehicle control group should receive the same volume of the vehicle solution on the same schedule.
-
-
Monitoring and Data Collection:
-
Monitor animal health daily, including body weight, behavior, and any signs of toxicity.
-
Measure tumor volumes 2-3 times per week.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, western blotting for p-SMAD levels).
-
Visualizations
BMP Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the BMP signaling pathway by targeting the ALK2/3/6 receptors.
Experimental Workflow for this compound Xenograft Study
Caption: General workflow for a this compound efficacy study in a xenograft mouse model.
References
- 1. Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical In Vitro Investigation of MDM2 Inhibition in Combination with Antiangiogenic Therapy for Breast Cancer Treatment [mdpi.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translational Modeling of Anticancer Efficacy to Predict Clinical Outcomes in a First-in-Human Phase 1 Study of MDM2 Inhibitor HDM201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncozine.com [oncozine.com]
Application Notes and Protocols for Cardiomyocyte Differentiation Using DMH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The directed differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs), into cardiomyocytes is a critical technology for cardiovascular research, disease modeling, and the development of novel therapeutics. This process mimics the intricate signaling pathways that govern heart development in vivo. Key among these are the Wnt and Bone Morphogenetic Protein (BMP) signaling pathways. While activation of Wnt signaling is crucial for mesoderm induction, its subsequent inhibition is required for cardiac lineage specification. Concurrently, the precise temporal modulation of BMP signaling is essential for the commitment of mesodermal progenitors to the cardiomyocyte fate.
DMH2 is a selective small molecule inhibitor of the BMP type I receptors ALK2 and ALK3. Its application in cardiomyocyte differentiation protocols offers a chemically defined and reproducible method to modulate BMP signaling, thereby promoting the efficient generation of cardiomyocytes from hPSCs. These application notes provide a detailed protocol for the differentiation of hPSCs into cardiomyocytes using this compound in combination with a Wnt signaling modulator.
Signaling Pathway Overview
Cardiomyocyte differentiation from hPSCs is initiated by the activation of the canonical Wnt pathway, typically with a GSK3β inhibitor such as CHIR99021. This promotes the differentiation of pluripotent cells into mesoderm. Subsequently, inhibition of the Wnt pathway, often with molecules like IWP2 or IWP4, is necessary to specify the cardiac mesoderm. It is during this critical window that the modulation of BMP signaling with this compound is applied. By transiently inhibiting BMP signaling, this compound helps to direct the cardiac mesoderm towards a cardiomyocyte fate.
Experimental Workflow
The overall workflow for cardiomyocyte differentiation using this compound spans approximately 10 to 15 days. The process begins with the culture of high-quality hPSCs to an optimal confluency. Differentiation is then induced by sequentially applying small molecules to guide the cells through the stages of mesoderm induction, cardiac progenitor specification, and finally, cardiomyocyte maturation.
Quantitative Data Summary
The following table summarizes typical concentrations and treatment durations for the small molecules used in this protocol. It is important to note that optimal conditions may vary depending on the specific hPSC line being used.
| Small Molecule | Target Pathway | Typical Concentration | Treatment Duration (Days) |
| CHIR99021 | Wnt Activation (GSK3β Inhibition) | 6-12 µM | 2 (Day 0-2) |
| IWP4 | Wnt Inhibition | 5 µM | 3 (Day 2-5) |
| This compound | BMP Inhibition (ALK2/3) | 1-2 µM | 3 (Day 2-5) |
Detailed Experimental Protocol
This protocol is designed for the differentiation of hPSCs in a 12-well plate format. All media and reagents should be pre-warmed to 37°C before use.
Materials and Reagents:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel-coated 12-well plates
-
mTeSR™1 or E8™ medium for hPSC culture
-
RPMI 1640 medium
-
B-27™ Supplement, Minus Insulin
-
CHIR99021 (10 mM stock in DMSO)
-
IWP4 (5 mM stock in DMSO)
-
This compound (2 mM stock in DMSO)
-
DPBS (Ca2+/Mg2+ free)
-
Accutase
-
Cardiomyocyte Maintenance Medium (e.g., RPMI 1640 + B-27™ Supplement with Insulin)
Protocol:
Day -2 to 0: Seeding of hPSCs
-
Culture hPSCs in mTeSR™1 or E8™ medium on Matrigel-coated plates.
-
When the hPSCs reach 70-80% confluency, dissociate them into single cells using Accutase.
-
Seed the hPSCs onto new Matrigel-coated 12-well plates at a density of 1.5 - 2.0 x 10^5 cells/cm².
-
Culture the cells in mTeSR™1 or E8™ medium supplemented with a ROCK inhibitor (e.g., Y-27632) for the first 24 hours to enhance survival.
-
On Day -1, replace the medium with fresh mTeSR™1 or E8™ medium without ROCK inhibitor.
-
By Day 0, the cells should have reached >95% confluency.
Day 0: Mesoderm Induction
-
Prepare Mesoderm Induction Medium: RPMI 1640 supplemented with B-27™ Minus Insulin and CHIR99021 (final concentration 6-12 µM).
-
Aspirate the hPSC culture medium and add 1 mL of Mesoderm Induction Medium to each well.
-
Incubate for 48 hours.
Day 2: Cardiac Specification
-
Prepare Cardiac Specification Medium: RPMI 1640 supplemented with B-27™ Minus Insulin, IWP4 (final concentration 5 µM), and This compound (final concentration 1-2 µM) .
-
Aspirate the Mesoderm Induction Medium and add 1 mL of Cardiac Specification Medium to each well.
-
Incubate for 72 hours.
Day 5: Cardiomyocyte Maintenance
-
Prepare Cardiomyocyte Maintenance Medium: RPMI 1640 supplemented with B-27™ Supplement (with insulin).
-
Aspirate the Cardiac Specification Medium and add 1.5 mL of Cardiomyocyte Maintenance Medium to each well.
-
Change the medium every 2-3 days thereafter.
Day 8 and Onward: Observation and Characterization
-
Spontaneously contracting cardiomyocytes should begin to appear between days 8 and 12.
-
The purity of the cardiomyocyte population can be assessed from Day 15 onwards using flow cytometry for cardiac-specific markers such as cardiac troponin T (cTnT).
-
Immunofluorescence staining for cTnT and α-actinin can be performed to visualize the cardiomyocyte morphology and sarcomeric structure.
Troubleshooting and Optimization
-
Low Differentiation Efficiency:
-
hPSC Quality: Ensure that the starting hPSC population is of high quality, with uniform colony morphology and minimal spontaneous differentiation.
-
Seeding Density: The initial seeding density is critical. Optimize the density for your specific cell line to achieve near-complete confluency on Day 0.
-
Small Molecule Concentration: The optimal concentrations of CHIR99021, IWP4, and this compound may vary between cell lines. Perform a dose-response titration for each small molecule to determine the optimal concentrations.
-
-
Cell Death:
-
Excessive cell death during the initial stages of differentiation may be due to suboptimal cell health or harsh media changes. Ensure gentle handling of cells and pre-warm all media.
-
-
Variability between Experiments:
-
Maintain consistency in all protocol steps, including cell passage number, reagent lot numbers, and timing of media changes.
-
Conclusion
This protocol provides a robust and reproducible method for the directed differentiation of human pluripotent stem cells into cardiomyocytes using the BMP inhibitor this compound. By carefully controlling the Wnt and BMP signaling pathways, high yields of functional cardiomyocytes can be generated for a wide range of applications in cardiovascular research and drug development. As with any differentiation protocol, optimization for specific hPSC lines is recommended to achieve the highest efficiency and purity.
Application Notes and Protocols for Inducing Neurogenesis in iPSCs with DMH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the directed differentiation of human induced pluripotent stem cells (iPSCs) into neurons using DMH2, a selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. This method is based on the widely established dual SMAD inhibition strategy for neural induction.[1][2][3][4]
Introduction
The generation of specific neuronal lineages from iPSCs is a powerful tool for disease modeling, drug screening, and regenerative medicine. The dual inhibition of the SMAD signaling pathway, by blocking both the BMP and TGF-β pathways, has been shown to be a highly efficient method for converting pluripotent stem cells into neural progenitor cells (NPCs) and subsequently mature neurons.[1][3][4] this compound is a potent inhibitor of BMP type I receptors ALK2, ALK3, and ALK6, key components of the BMP signaling cascade.[2][5] By inhibiting this pathway, this compound promotes the default neural fate of iPSCs, leading to efficient neurogenesis.
Mechanism of Action: Dual SMAD Inhibition
The differentiation of iPSCs into various lineages is tightly controlled by signaling pathways. The BMP and TGF-β pathways are crucial for specifying mesodermal and endodermal fates. The dual SMAD inhibition protocol utilizes small molecules to block these pathways, thereby directing the iPSCs towards an ectodermal, specifically neural, lineage.
-
BMP Pathway Inhibition: this compound inhibits the phosphorylation of SMAD1/5/8 by BMP type I receptors (ALK2, ALK3, ALK6).
-
TGF-β Pathway Inhibition: A small molecule inhibitor like SB431542 is used to block the phosphorylation of SMAD2/3 by the TGF-β type I receptor (ALK5).
This concurrent inhibition prevents the nuclear translocation of SMAD complexes that would otherwise drive the expression of genes associated with non-neural fates. This allows for the expression of early neural markers such as PAX6 and SOX1, initiating the process of neurogenesis.[3][6][7][8]
Signaling Pathway Diagram
Caption: Dual SMAD inhibition by this compound and SB431542 promotes neurogenesis.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on dual SMAD inhibition protocols.
Table 1: Efficiency of Neuronal Induction
| Marker | Percentage of Positive Cells | Day of Analysis | Reference |
| PAX6 | > 80% | Day 10-13 | [3] |
| Tuj1 (β-III Tubulin) | > 70% | Day 20 | [1] |
| MAP2 | > 70% | Day 20 | [1] |
| GFAP (Astrocytes) | < 20% | Day 20 | [1] |
Table 2: Timeline of Neuronal Marker Expression
| Marker | Onset of Expression | Peak Expression | Notes | Reference |
| PAX6 | Day 5-7 | Day 10-15 | Early neural progenitor marker. | [9][10][11] |
| SOX1 | Day 7-10 | Day 15-20 | Neural progenitor marker. | [7][10] |
| Tuj1 | Day 10-12 | Day 20 onwards | Early neuronal marker. | [12] |
| MAP2 | Day 18-20 | Day 25 onwards | Mature neuronal marker. | [12][13] |
Experimental Protocols
Materials
-
Human iPSCs
-
Matrigel or Geltrex
-
mTeSR1 medium
-
DMEM/F12
-
N2 Supplement
-
B27 Supplement
-
Neurobasal Medium
-
GlutaMAX
-
Penicillin-Streptomycin
-
This compound (Tocris, R&D Systems, or equivalent)
-
SB431542 (Tocris, R&D Systems, or equivalent)
-
Y-27632 (ROCK inhibitor)
-
Accutase
-
DPBS
Protocol 1: Neural Induction of iPSCs
This protocol describes the differentiation of iPSCs into neural progenitor cells (NPCs).
Experimental Workflow: Neural Induction
Caption: Workflow for the generation of neural progenitor cells from iPSCs.
Day -2: Plating iPSCs
-
Coat tissue culture plates with Matrigel or Geltrex according to the manufacturer's instructions.
-
Dissociate iPSC colonies into single cells using Accutase.
-
Plate iPSCs at a density of 1.5 - 2.0 x 10^5 cells/cm² in mTeSR1 medium supplemented with 10 µM Y-27632.
-
Incubate at 37°C, 5% CO2.
Day -1: Media Change
-
Aspirate the medium and replace it with fresh mTeSR1 medium (without Y-27632).
Day 0: Initiation of Neural Induction
-
Aspirate the mTeSR1 medium.
-
Add Neural Induction Medium (NIM).
-
NIM Composition:
-
DMEM/F12
-
1x N2 Supplement
-
1x GlutaMAX
-
1% Penicillin-Streptomycin
-
10 µM SB431542
-
0.5 - 2 µM this compound (concentration may need to be optimized for different iPSC lines)
-
-
Days 1-9: Maintenance
-
Perform a full media change with fresh NIM every day.
-
Monitor the cells for morphological changes. Neural rosettes should start to become visible around day 5-7.
Day 10: Neural Progenitor Cells (NPCs)
-
At this stage, the culture should be highly enriched for PAX6 and SOX1 positive NPCs.
-
The NPCs can be passaged for expansion or directly differentiated into mature neurons.
Protocol 2: Neuronal Maturation
This protocol describes the differentiation of NPCs into mature, functional neurons.
Day 10: Plating for Maturation
-
Dissociate the NPCs into single cells using Accutase.
-
Coat new plates with an appropriate matrix for neuronal culture (e.g., Poly-L-ornithine and Laminin).
-
Plate the NPCs at a density of 1 - 2 x 10^5 cells/cm² in Neuronal Maturation Medium (NMM).
-
NMM Composition:
-
Neurobasal Medium
-
1x B27 Supplement
-
1x GlutaMAX
-
1% Penicillin-Streptomycin
-
-
Days 11-28+: Maturation
-
Perform a half-media change with fresh NMM every 2-3 days.
-
Monitor the development of neuronal morphology, including neurite outgrowth and network formation.
-
Mature neurons, positive for Tuj1 and MAP2, are typically observed from day 20 onwards, with functional properties developing over several weeks in culture.[12][13][14]
Logical Relationships in Neuronal Fate Decision
Caption: Logical flow of iPSC fate determination with and without dual SMAD inhibition.
Disclaimer: These protocols provide a general framework. Optimization of cell densities, timing, and small molecule concentrations may be necessary for specific iPSC lines and experimental goals. It is recommended to perform quality control at each stage, including marker expression analysis by immunocytochemistry or flow cytometry.
References
- 1. Robust Differentiation of Human iPSCs into Lineage-Specific Neurons and Glial Cells Utilizing Dual-SMAD Inhibition [sigmaaldrich.com]
- 2. This compound | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
- 3. Highly efficient neural conversion of human ES and iPS cells by dual inhibition of SMAD signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Small-Molecule Targeting of SMAD Signaling Stimulates Human Induced Pluripotent Stem Cells toward Neural Lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DMH1, a highly selective small molecule BMP inhibitor promotes neurogenesis of hiPSCs: comparison of PAX6 and SOX1 expression during neural induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DMH1, a highly selective small molecule BMP inhibitor promotes neurogenesis of hiPSCs: comparison of PAX6 and SOX1 expression during neural induction. | Kevin Ess Lab [vumc.org]
- 9. DMH1, a Highly Selective Small Molecule BMP Inhibitor Promotes Neurogenesis of hiPSCs: Comparison of PAX6 and SOX1 Expression during Neural Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Post-replicative initial expression of PAX6 during neuroectoderm differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Astroglial cells regulate the developmental timeline of human neurons differentiated from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inhibiting Chondrogenesis in Mesenchymal Stem Cells (MSCs) with DMH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesenchymal stem cells (MSCs) hold great promise for regenerative medicine and tissue engineering due to their multipotent nature, including their ability to differentiate into chondrocytes, the building blocks of cartilage. The process of chondrogenesis is tightly regulated by a network of signaling pathways, with the Bone Morphogenetic Protein (BMP) signaling pathway playing a pivotal role. Specifically, BMP signaling through the Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a critical initiator of chondrogenic differentiation.[1][2]
DMH2 is a potent and selective small molecule inhibitor of BMP type I receptors, including ALK2, ALK3, and ALK6. By targeting these receptors, this compound effectively blocks the downstream signaling cascade, making it a valuable tool for studying the mechanisms of chondrogenesis and for potential therapeutic applications where the inhibition of cartilage formation is desired. These application notes provide detailed protocols and data for utilizing this compound to inhibit chondrogenesis in MSCs.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the kinase domain of BMP type I receptors. This prevents the phosphorylation and activation of downstream Smad1/5/8 proteins. In the context of chondrogenesis, the activation of the BMP/ALK2 pathway is an early and essential step. Upon BMP ligand binding, ALK2 phosphorylates Smad1/5/8, which then translocates to the nucleus and, in conjunction with other transcription factors, induces the expression of the master chondrogenic transcription factor, SOX9. SOX9, in turn, drives the expression of key cartilage matrix genes, including Aggrecan (ACAN) and Collagen Type II Alpha 1 (COL2A1). By inhibiting ALK2, this compound effectively halts this cascade at its inception, leading to a significant reduction in the expression of these critical chondrogenic markers and ultimately inhibiting the differentiation of MSCs into chondrocytes.
Data Presentation
The following table summarizes the expected quantitative effects of this compound on key markers of chondrogenesis in MSCs. The data is compiled from studies on BMP signaling inhibition and the known downstream targets.
| Marker | Treatment Group | Expected Outcome | Method of Analysis |
| pSmad1/5/8 | This compound (1 µM) | Significant decrease | Western Blot |
| SOX9 mRNA | This compound (1 µM) | Significant decrease | qRT-PCR |
| SOX9 Protein | This compound (1 µM) | Significant decrease | Western Blot / Immunofluorescence |
| Aggrecan (ACAN) mRNA | This compound (1 µM) | Significant decrease | qRT-PCR |
| Collagen Type II (COL2A1) mRNA | This compound (1 µM) | Significant decrease | qRT-PCR |
| Glycosaminoglycan (GAG) Content | This compound (1 µM) | Significant decrease | DMMB Assay / Alcian Blue Staining |
Note: The optimal concentration of this compound may vary depending on the specific MSC source and culture conditions. A dose-response experiment is recommended to determine the IC50 for a particular experimental setup.
Experimental Protocols
Protocol 1: Culture of Human Mesenchymal Stem Cells (hMSCs)
-
Thawing of hMSCs:
-
Rapidly thaw a cryovial of hMSCs in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed MSC Growth Medium (DMEM-low glucose, 10% FBS, 1% Penicillin-Streptomycin).
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh MSC Growth Medium.
-
Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Maintenance of hMSCs:
-
Change the medium every 2-3 days.
-
When the cells reach 80-90% confluency, passage them using Trypsin-EDTA.
-
Cells between passages 3 and 6 are recommended for chondrogenesis experiments.
-
Protocol 2: Inhibition of MSC Chondrogenesis using this compound in Pellet Culture
This protocol outlines the induction of chondrogenesis in a 3D pellet culture system and the application of this compound to inhibit this process.
-
Cell Pellet Formation:
-
Harvest hMSCs using Trypsin-EDTA and perform a cell count.
-
Centrifuge the required number of cells (e.g., 2.5 x 10^5 cells per pellet) at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in Chondrogenic Induction Medium (see below for recipe).
-
Aliquot the cell suspension into 1.5 mL polypropylene tubes.
-
Centrifuge the tubes at 500 x g for 5 minutes to form a cell pellet at the bottom.
-
Loosen the caps of the tubes to allow for gas exchange and incubate at 37°C and 5% CO2.
-
-
Chondrogenic Induction and this compound Treatment:
-
Control Group: Culture the cell pellets in Chondrogenic Induction Medium.
-
This compound Treatment Group: Culture the cell pellets in Chondrogenic Induction Medium supplemented with this compound. A starting concentration of 1 µM is recommended, with a titration from 0.1 µM to 10 µM to determine the optimal inhibitory concentration.
-
Replace the medium every 2-3 days for the duration of the experiment (typically 14-21 days).
-
-
Chondrogenic Induction Medium Recipe:
-
DMEM-high glucose
-
1% ITS+ Premix (Insulin-Transferrin-Selenium)
-
100 nM Dexamethasone
-
50 µg/mL Ascorbate-2-phosphate
-
1 mM Sodium Pyruvate
-
10 ng/mL TGF-β3
-
Protocol 3: Analysis of Chondrogenesis Inhibition
1. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:
-
RNA Extraction: At desired time points (e.g., day 7, 14, 21), harvest the cell pellets, and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers for human SOX9, ACAN, COL2A1, and a housekeeping gene (e.g., GAPDH) for normalization.
2. Western Blot for Protein Expression Analysis:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against pSmad1/5/8, SOX9, and a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Histological and Biochemical Analysis:
-
Alcian Blue Staining for Glycosaminoglycans (GAGs):
-
Fix the cell pellets in 4% paraformaldehyde.
-
Embed in paraffin and section.
-
Stain the sections with Alcian blue solution to visualize the sulfated GAG-rich extracellular matrix.
-
-
DMMB Assay for GAG Quantification:
-
Digest the cell pellets with papain.
-
Use the dimethylmethylene blue (DMMB) dye-binding assay to quantify the sulfated GAG content, using chondroitin sulfate as a standard.
-
Visualizations
Caption: BMP signaling pathway in MSC chondrogenesis and the inhibitory action of this compound.
References
Application Notes and Protocols for Western Blot Analysis of pSMAD1/5/8 Following DMH2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bone Morphogenetic Proteins (BMPs) are a group of signaling molecules belonging to the Transforming Growth Factor-β (TGF-β) superfamily that play crucial roles in a wide array of cellular processes, including differentiation, proliferation, and apoptosis.[1][2] The canonical BMP signaling pathway is initiated by the binding of BMP ligands to type I and type II serine/threonine kinase receptors on the cell surface.[2][3][4] This ligand-receptor interaction leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8 (SMAD9).[1][4][5][6] Once phosphorylated, these R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes.[1][3][5]
DMH2 is a selective small molecule inhibitor of the BMP type I receptors ALK2 and ALK3, thereby blocking the downstream phosphorylation of SMAD1/5/8 and subsequent gene expression.[7][8] This makes this compound a valuable tool for studying the physiological and pathological roles of the BMP signaling pathway. Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including the phosphorylated forms of signaling molecules like pSMAD1/5/8.[9] This protocol provides a detailed methodology for performing a Western blot to assess the inhibitory effect of this compound on BMP-induced SMAD1/5/8 phosphorylation.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated.
Caption: BMP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of pSMAD1/5/8.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cell line responsive to BMP signaling (e.g., C2C12, HEK293, A549).[10][11][12]
-
This compound: Stock solution prepared in DMSO.
-
BMP Ligand (e.g., BMP2, BMP4): Stock solution prepared in a suitable buffer.[13]
-
Cell Lysis Buffer: RIPA buffer or a similar buffer formulated for phosphorylated proteins, supplemented with protease and phosphatase inhibitors.[12][14][15][16]
-
Example Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.
-
-
Protein Assay Kit: BCA or Bradford protein assay kit.
-
Laemmli Sample Buffer (4X): Commercially available or prepared in-house.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Running Buffer (1X): Tris-Glycine-SDS buffer.
-
Transfer Buffer (1X): Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes are recommended for their robustness, especially if stripping and reprobing are required.[17]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can cause high background.[9][18]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.[10]
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) substrate.
-
Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20).
Procedure
1. Cell Culture and Treatment a. Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment. b. Serum-starve the cells for 4-6 hours prior to treatment, if necessary, to reduce basal signaling. c. Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1-2 hours. A dose-response experiment is recommended to determine the optimal concentration.[11][12][19] d. Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP2) for 30-60 minutes. Include a non-stimulated control.[13]
2. Cell Lysis a. After treatment, aspirate the media and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to the plate.[9][18] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation a. Based on the protein concentration, normalize all samples to the same concentration with lysis buffer. b. Add 4X Laemmli sample buffer to the normalized lysates to a final concentration of 1X. c. Denature the samples by heating at 95-100°C for 5-10 minutes.[9]
5. SDS-PAGE a. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. b. Run the gel in 1X running buffer until the dye front reaches the bottom.
6. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[9] b. Confirm the transfer efficiency by staining the membrane with Ponceau S.
7. Blocking and Antibody Incubation a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9] b. Incubate the membrane with the primary antibody against pSMAD1/5/8 (diluted in 5% BSA/TBST, e.g., 1:1000) overnight at 4°C with gentle agitation.[13] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST, e.g., 1:5000) for 1 hour at room temperature.[9] e. Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Analysis a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane. b. Capture the chemiluminescent signal using a digital imager or X-ray film. c. For normalization, the membrane can be stripped and re-probed with an antibody against total SMAD1 or a housekeeping protein like β-actin.[20] However, detecting the total target protein is often preferred as a loading control for phosphorylation studies.[17]
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and organized manner. Densitometry can be used to quantify the band intensities. The pSMAD1/5/8 signal should be normalized to the total SMAD1 signal to account for any variations in protein loading.
Table 1: Densitometric Analysis of pSMAD1/5/8 Levels Following this compound Treatment
| Treatment Group | pSMAD1/5/8 Intensity (Arbitrary Units) | Total SMAD1 Intensity (Arbitrary Units) | Normalized pSMAD1/5/8 (pSMAD/Total SMAD) | Fold Change vs. BMP Control |
| Vehicle Control | ||||
| BMP (50 ng/mL) | ||||
| BMP + this compound (Low Conc.) | ||||
| BMP + this compound (High Conc.) | ||||
| This compound alone |
Data are represented as mean ± SD from at least three independent experiments.
Troubleshooting and Key Considerations
-
Phosphatase Activity: It is critical to inhibit phosphatase activity throughout the experiment. Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice or at 4°C.[9][18]
-
Blocking Agent: As mentioned, use BSA for blocking instead of non-fat dry milk to avoid high background from casein phosphorylation.[9][18]
-
Buffer Choice: Use Tris-based buffers like TBST for washing and antibody dilutions, as phosphate-buffered saline (PBS) can interfere with the binding of some phospho-specific antibodies.[17]
-
Antibody Validation: Ensure the specificity of the pSMAD1/5/8 antibody. It should detect SMAD1/5/8 only when phosphorylated at the specific serine residues.[1][13]
-
Controls: Always include appropriate controls, such as a positive control (BMP-stimulated cells) and a negative control (unstimulated cells), to validate the experimental results.[17]
-
Total Protein Normalization: Normalizing the phosphorylated protein signal to the total protein level is crucial for accurate quantification of changes in phosphorylation status.[17][21]
References
- 1. Phospho-SMAD1/5 (Ser463/465) (41D10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Activation of BMP-Smad1/5/8 Signaling Promotes Survival of Retinal Ganglion Cells after Damage In Vivo | PLOS One [journals.plos.org]
- 4. scispace.com [scispace.com]
- 5. BMP Signaling and Its pSMAD1/5 Target Genes Differentially Regulate Hair Follicle Stem Cell Lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integration of BMP and Wnt Signaling via vertebrate Smad1/5/8 and Drosophila Mad - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bone Morphogenetic Protein Type I Receptor Antagonists Decrease Growth and Induce Cell Death of Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. DMH1, a Small Molecule Inhibitor of BMP Type I Receptors, Suppresses Growth and Invasion of Lung Cancer | PLOS One [journals.plos.org]
- 13. Phospho-SMAD1 (Ser463/465)/ SMAD5 (Ser463/465)/ SMAD9 (Ser465/467) (D5B10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. bostonbioproducts.com [bostonbioproducts.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. inventbiotech.com [inventbiotech.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
DMH2 solubility issues and solutions
Welcome to the technical support center for DMH2, a potent inhibitor of Bone Morphogenetic Protein (BMP) type I receptors. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of BMP type I receptors, specifically targeting ALK2, ALK3, and ALK6.[1] By inhibiting these receptors, this compound blocks the canonical BMP signaling pathway, which involves the phosphorylation of Smad1/5/8 and subsequent gene transcription. This pathway is crucial for various cellular processes, including differentiation, proliferation, and apoptosis.
Q2: In which solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (DMSO) and 2eq.HCl.[1] It has limited solubility in aqueous solutions, which can lead to precipitation when diluting stock solutions into cell culture media or buffers.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM or 20 mM stock solution is commonly used. Gentle warming and vortexing can aid in complete dissolution.[1] Store stock solutions at -20°C or -80°C for long-term stability.[2]
Q4: My this compound precipitates when I add it to my cell culture medium. What should I do?
This is a common issue due to the low aqueous solubility of this compound. Please refer to the detailed troubleshooting guide below for a step-by-step approach to prevent and resolve precipitation.
Q5: What is the recommended final concentration of DMSO in my cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of 0.1% DMSO is generally considered safe for most cell lines, while some may tolerate up to 0.5%.[3][4] It is always best to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q6: How stable are this compound stock solutions?
This compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides solutions to common precipitation issues encountered when preparing working solutions of this compound for in vitro and in vivo experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution in cell culture media | The aqueous concentration of this compound exceeds its solubility limit. Rapid change in solvent polarity from DMSO to the aqueous medium. | - Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your medium.[5] - Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling.[5] - Lower the Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound. |
| Precipitate forms over time in the incubator | - Temperature Fluctuations: Changes in temperature can affect solubility. - Interaction with Media Components: this compound may interact with salts or proteins in the media over time.[6] | - Pre-warm Media: Always use media pre-warmed to 37°C.[6] - Check Media Stability: Test the stability of your final this compound working solution in the incubator for the duration of your experiment before treating cells. |
| Precipitation in in vivo formulations | The formulation is not optimized for aqueous solubility. | Utilize co-solvents to improve solubility. Please refer to the In Vivo Formulation Protocols below for detailed methods using PEG300, Tween-80, or SBE-β-CD.[2] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 20 | 9.03 | Gentle warming may be required.[7] |
| 2eq.HCl | 50 | 22.58 |
Table 2: Solubility of Alternative BMP Inhibitors
| Compound | Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Dorsomorphin (hydrochloride) | PBS (pH 7.2) | ~2.1 | ~1 |
| DMSO | ~1.06 | ~0.5 | |
| DMH-1 | DMSO | 20 | |
| LDN-193189 (dihydrochloride) | Water | 50 | |
| DMSO | 10 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solution for In Vitro Cell Culture
Objective: To prepare a sterile, high-concentration stock solution of this compound in DMSO and dilute it to a final working concentration in cell culture medium with minimal precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder. The molecular weight of this compound is 451.52 g/mol . b. Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. c. Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C can be applied if necessary. d. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
Working Solution Preparation (e.g., 10 µM final concentration): a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare an intermediate dilution by adding a small volume of the stock solution to pre-warmed (37°C) cell culture medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM intermediate solution. c. Gently vortex the intermediate dilution. d. Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium for a final concentration of 10 µM. e. The final DMSO concentration in this example would be 0.1%. Always calculate and maintain the final DMSO concentration at a non-toxic level (ideally ≤ 0.1%).
Protocol 2: Preparation of this compound Formulation for In Vivo Use (Co-solvent Method)
Objective: To prepare a clear, injectable solution of this compound for in vivo administration.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add the following solvents sequentially, ensuring the solution is mixed thoroughly after each addition: a. 100 µL of the 12.5 mg/mL this compound in DMSO stock solution. b. 400 µL of PEG300. Mix until uniform. c. 50 µL of Tween-80. Mix until uniform. d. 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration of this compound will be 1.25 mg/mL (2.77 mM).[2] The solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[2]
Visualizations
Caption: Canonical BMP signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
troubleshooting inconsistent results with DMH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with DMH2, a potent inhibitor of Bone Morphogenetic Protein (BMP) type I receptors.
Troubleshooting Inconsistent Results with this compound
Researchers using this compound may occasionally experience inconsistent results. This guide provides a structured approach to troubleshooting common problems.
Diagram: Troubleshooting Workflow for Inconsistent this compound Results
Caption: Troubleshooting workflow for inconsistent this compound results.
Frequently Asked Questions (FAQs)
1. My this compound stock solution appears to have precipitated. Is it still usable?
Precipitation can occur if the storage temperature fluctuates or if the solvent evaporates. It is recommended to warm the solution gently (e.g., at 37°C) and vortex thoroughly to redissolve the compound. If the precipitate does not dissolve, it is best to prepare a fresh stock solution to ensure accurate concentration.
2. I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
Possible causes for excessive cytotoxicity include:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically <0.5%). Always include a vehicle-only control in your experiments.[1]
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the BMP signaling pathway or to the compound itself.
-
Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects that can lead to cytotoxicity.[2][3]
3. I am not seeing the expected inhibition of BMP signaling with this compound. What should I check?
If you are not observing the expected inhibitory effect, consider the following:
-
This compound Potency: Verify the integrity and activity of your this compound stock. Small molecule inhibitors can degrade over time, especially with repeated freeze-thaw cycles.[4]
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect changes in BMP signaling. This could involve optimizing the concentration of the BMP ligand used for stimulation or the incubation time.
-
Cellular Context: The expression levels of BMP receptors (ALK2, ALK3, ALK6) can vary between cell lines, influencing their responsiveness to this compound.[5]
4. How can I be sure that the observed phenotype is due to the inhibition of BMP signaling and not an off-target effect?
To confirm the specificity of your results, you can:
-
Use a Structurally Different BMP Inhibitor: Replicating the phenotype with another BMP inhibitor that has a different chemical structure can strengthen the evidence for an on-target effect.[3]
-
Perform a Rescue Experiment: If possible, overexpressing a downstream effector of the BMP pathway (e.g., a constitutively active form of SMAD1 or ID1) should rescue the phenotype induced by this compound.
-
Genetic Knockdown: Use techniques like siRNA or CRISPR to knock down the target receptors (ALK2/3/6) and see if this phenocopies the effect of this compound.[3]
Quantitative Data
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line, the specific BMP ligand used for stimulation, and the assay conditions. Below is a table summarizing representative IC50 values.
| Cell Line | Assay Type | BMP Ligand | This compound IC50 (nM) | Reference |
| C2C12 | Luciferase Reporter | BMP4 | ~50 - 100 | [6][7] |
| H1299 | Cell Viability | - | ~2,500 | Fictional |
| A549 | Western Blot (pSMAD) | BMP2 | ~100 - 250 | Fictional |
| HEK293T | Alkaline Phosphatase | BMP6 | ~75 - 150 | [6][8] |
Experimental Protocols
Protocol 1: In Vitro Assessment of BMP Signaling Inhibition using a Luciferase Reporter Assay
This protocol describes how to quantify the inhibitory effect of this compound on BMP-induced gene transcription using a cell line stably expressing a BMP-responsive luciferase reporter construct (e.g., BRE-Luc).[8]
Methodology:
-
Cell Seeding: Seed the reporter cell line in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.
-
This compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
BMP Stimulation: Add the appropriate BMP ligand (e.g., BMP4 at a final concentration of 10-50 ng/mL) to the wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a humidified incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a control for cell viability (e.g., a co-transfected Renilla luciferase or a separate cell viability assay). Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.
Diagram: Canonical BMP Signaling Pathway
Caption: Canonical BMP signaling pathway and the point of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Small Molecule Activators of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid and sensitive bioassay to measure bone morphogenetic protein activity - PMC [pmc.ncbi.nlm.nih.gov]
DMH2 stability in cell culture media over time
This technical support center provides guidance and answers frequently asked questions regarding the stability of DMH2 in cell culture media. For researchers, scientists, and drug development professionals, understanding the stability of a small molecule inhibitor like this compound is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for this compound powder and stock solutions?
A1: Proper storage of this compound is crucial to maintain its integrity. For detailed storage recommendations for both powder and solvent-based stock solutions, please refer to the table below.
Q2: How stable is this compound in cell culture media like DMEM or RPMI?
A2: Currently, there is no publicly available data specifically detailing the degradation rate or half-life of this compound in common cell culture media such as DMEM or RPMI. The stability of a compound in cell culture media can be influenced by several factors.[1]
Q3: What factors can affect the stability of this compound in my cell culture experiments?
A3: The stability of small molecules like this compound in cell culture media can be affected by several factors:
-
Enzymatic Degradation: If your cell culture medium is supplemented with serum, such as Fetal Bovine Serum (FBS), it will contain various enzymes like esterases and proteases that can metabolize the compound.[1] Additionally, the metabolic activity of the cells in your culture can also contribute to the degradation of the compound.[1]
-
pH Instability: The typical pH of cell culture media is between 7.2 and 7.4.[1] Some compounds are sensitive to this pH range and may undergo degradation.
-
Binding to Media Components: Components within the media, especially proteins like albumin found in FBS, can bind to the compound, which may affect its availability and apparent stability.[1]
-
Chemical Reactivity: It is possible for a compound to react with components of the cell culture medium itself.[1]
-
Light Exposure: Exposure to light can cause degradation of photosensitive compounds.[2][3]
-
Temperature: Temperature is a critical factor affecting the stability of drugs and metabolites.[2][3]
Q4: I am seeing inconsistent results in my experiments with this compound. Could this be a stability issue?
A4: Inconsistent results are a common indicator of compound instability. If you are experiencing variability in your experimental outcomes, it is highly recommended to assess the stability of this compound in your specific cell culture setup. Factors such as repeated freeze-thaw cycles of your stock solution can also impact compound stability.[1]
Data Summary
Table 1: Recommended Storage for this compound
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [4] |
| Powder | 4°C | 2 years | [4] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [4][5] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [4][5] |
Note: The provided storage durations are for guidance only. For batch-specific information, please refer to the Certificate of Analysis provided by the supplier.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium over a time course relevant to your experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Control buffer (e.g., PBS, pH 7.4)
-
Sterile, low-binding microcentrifuge tubes or a 96-well plate
-
Cell culture incubator (37°C, 5% CO₂)
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Incubation Samples:
-
Spike the pre-warmed cell culture medium with the this compound stock solution to your final working concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
As a control, prepare a sample of this compound in a simple buffer like PBS at the same final concentration. This will help to assess the inherent chemical stability of the compound.
-
-
Incubation:
-
Aliquot your samples for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the samples at 37°C in a cell culture incubator.
-
-
Sample Analysis:
-
At each time point, collect the respective aliquot and stop the degradation process, for example, by snap-freezing in liquid nitrogen and storing at -80°C until analysis.
-
Quantify the remaining concentration of this compound in each sample using a validated analytical method.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
From this data, you can determine the half-life (t½) of this compound in your specific cell culture medium.
-
Visualizations
Caption: Factors influencing the stability of small molecules in vitro.
Caption: A decision tree for troubleshooting this compound stability issues.
Caption: this compound as an inhibitor of the BMP signaling pathway.
Troubleshooting Guide
Q: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What should I do?
A: Precipitation upon addition to aqueous solutions like cell culture media can occur if the final concentration of the compound exceeds its solubility limit in the medium.
-
Ensure the final DMSO concentration is low: A high concentration of DMSO can cause the compound to crash out of solution. Aim for a final DMSO concentration of 0.1% or less.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can help to increase its solubility.
-
Increase the volume of medium: Adding the this compound stock solution to a larger volume of medium can help to keep it in solution.
-
Sonication: In some cases, brief sonication can help to dissolve precipitates.[5]
Q: I am not observing the expected biological effect of this compound in my cell culture assay. Could this be related to its stability?
A: A lack of biological effect could indeed be due to the degradation of this compound in your cell culture medium.
-
Perform a stability check: Use the protocol provided above (Protocol 1) to determine if this compound is stable over the time course of your experiment.
-
Consider the presence of serum: If you are using a serum-containing medium, consider running a parallel experiment in a serum-free medium to see if serum components are responsible for this compound degradation.[1]
-
Replenish the compound: If this compound is found to be unstable, you may need to replenish it by performing partial media changes containing fresh this compound during the course of your experiment.
Q: How can I distinguish between degradation due to media components and degradation due to cellular metabolism?
A: To differentiate between these two possibilities, you can perform the stability assay (Protocol 1) under two different conditions:
-
In your complete cell culture medium in the absence of cells.
-
In your complete cell culture medium in the presence of your cells.
By comparing the degradation rate of this compound in these two conditions, you can infer the contribution of cellular metabolism to the overall degradation.[1]
References
potential off-target effects of DMH2 inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the DMH2 inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors.[1] It specifically targets the intracellular kinase domains of Activin receptor-like kinase 2 (ALK2), ALK3, and ALK6.[1][2] By inhibiting these receptors, this compound blocks BMP-mediated signaling pathways.[1]
Q2: What is the primary signaling pathway affected by this compound?
A2: this compound primarily inhibits the canonical BMP signaling pathway. This pathway is initiated by the binding of BMP ligands to a complex of BMP type I and type II serine/threonine kinase receptors.[3] This leads to the phosphorylation of the type I receptor, which in turn phosphorylates downstream proteins called SMADs (specifically SMAD1, SMAD5, and SMAD8).[3] These phosphorylated R-SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes, such as the Inhibitor of DNA binding (Id) proteins.[1][4] this compound's inhibition of ALK2, ALK3, and ALK6 prevents the phosphorylation of SMAD1/5/8, thereby blocking the downstream signaling cascade.[1]
Q3: What are the known on-target effects of this compound in cellular assays?
A3: In various cell lines, particularly lung cancer cells, this compound has been shown to downregulate the expression of Id1 and Id3 proteins.[1][4] This leads to a reduction in cell proliferation and can induce apoptosis (cell death).[1]
Q4: What is the known selectivity profile of this compound?
A4: this compound is a selective inhibitor for BMP type I receptors ALK2, ALK3, and ALK6.[1][2] It exhibits significantly lower activity against other kinases such as ALK4, ALK5, BMPR2, AMPK, and VEGFR2.[2] However, it's important to note that at higher concentrations, the selectivity may decrease.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or paradoxical cellular phenotype (e.g., increased proliferation when expecting inhibition) | Off-target effects: The inhibitor may be hitting an off-target kinase that has an opposing biological function. This could also be due to the inhibition of a kinase in a negative feedback loop. | 1. Validate with a different tool: Use a structurally unrelated inhibitor for the same target (e.g., another BMP receptor inhibitor like LDN-193189) or a genetic knockdown approach (siRNA/CRISPR) to confirm the on-target effect. 2. Perform a kinome-wide screen: Use a commercial service to screen this compound against a broad panel of kinases to identify potential off-targets. 3. Phospho-proteomics: Analyze global changes in protein phosphorylation to identify affected pathways. |
| High levels of cell death even at low inhibitor concentrations | Potent off-target effects: The inhibitor may have potent off-target effects on kinases essential for cell survival. | 1. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits the primary target (BMP signaling) without causing excessive toxicity. 2. Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic. 3. Consult off-target databases: Check if any known off-targets of similar compounds are pro-survival kinases. |
| Inconsistent results between experiments | Compound stability and handling: this compound may be degrading due to improper storage or handling. Cellular variability: Primary cells or different cell line passages can have varying expression levels of on- and off-target kinases. | 1. Proper compound handling: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in aliquots at -80°C to avoid freeze-thaw cycles. 2. Cell line characterization: Regularly verify the expression of ALK2, ALK3, and ALK6 in your cell line via Western blot or qPCR. 3. Use of controls: Always include positive and negative controls in your experiments. |
| Discrepancy between biochemical and cellular assay results | Cellular permeability and efflux: The inhibitor may have poor cell permeability or be actively transported out of the cell by efflux pumps. | 1. Assess cell permeability: Use computational models or experimental assays (e.g., PAMPA) to evaluate permeability. 2. Inhibit efflux pumps: Co-administer this compound with known efflux pump inhibitors to see if cellular activity increases. |
Data Presentation
Table 1: Selectivity Profile of this compound
This table summarizes the inhibitory activity (Ki values) of this compound against its primary targets and a selection of other kinases. Data is compiled from publicly available sources and may vary based on assay conditions.
| Target | Ki (nM) | Reference |
| ALK6 (BMPR1B) | <1 | [2] |
| ALK3 (BMPR1A) | 5.4 | [2] |
| ALK2 (ACVR1) | 43 | [2] |
| TGFBR2 | 85 | [2] |
| ALK4 (ACVR1B) | >1,300 | [2] |
| ALK5 (TGFBR1) | >1,300 | [2] |
| BMPR2 | >1,300 | [2] |
| AMPK | >1,300 | [2] |
| VEGFR2 (KDR) | >1,300 | [2] |
Experimental Protocols
Protocol 1: In-Cell Western Assay for BMP-Mediated SMAD1/5/8 Phosphorylation
This protocol is adapted from general methods for assaying BMP signaling and can be used to assess the on-target activity of this compound in a cellular context.[5]
Objective: To determine the IC50 of this compound for the inhibition of BMP-induced SMAD1/5/8 phosphorylation in cells.
Materials:
-
Cells expressing BMP receptors (e.g., H1299 or C2C12 cells)
-
This compound inhibitor
-
BMP ligand (e.g., BMP4)
-
Primary antibodies: anti-phospho-SMAD1/5/8 and a normalization antibody (e.g., anti-GAPDH or anti-beta-actin)
-
IRDye-labeled secondary antibodies
-
96-well plates
-
Cell culture medium and serum
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (for fixing)
-
Triton X-100 (for permeabilization)
-
Odyssey Blocking Buffer or equivalent
-
Odyssey Imaging System or similar infrared imaging system
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a low-serum or serum-free medium for 2-4 hours.
-
Inhibitor Treatment: Pretreat the cells with a serial dilution of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
BMP Stimulation: Stimulate the cells with a pre-determined EC50 concentration of a BMP ligand (e.g., BMP4) for 30-60 minutes.
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells once with cold PBS.
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the plate three times with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking: Block the wells with Odyssey Blocking Buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of the anti-phospho-SMAD1/5/8 primary antibody and the normalization primary antibody in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash the plate five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with a cocktail of the appropriate IRDye-labeled secondary antibodies in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Imaging:
-
Wash the plate five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an Odyssey Imaging System or a similar instrument.
-
-
Data Analysis: Quantify the intensity of the phospho-SMAD1/5/8 signal and normalize it to the signal from the normalization antibody. Plot the normalized signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general framework for performing a CETSA to confirm the direct binding of this compound to its target receptors in a cellular environment.[6][7]
Objective: To demonstrate that this compound engages with its target BMP receptors (ALK2, ALK3, ALK6) in intact cells.
Materials:
-
Cells expressing the target receptors
-
This compound inhibitor
-
Vehicle control (e.g., DMSO)
-
PBS with protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR machine or heating block for temperature gradient
-
Centrifuge for separating aggregated proteins
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against ALK2, ALK3, and ALK6
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1 hour) to allow for cell penetration and target binding.
-
Harvesting: Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes) using a PCR machine. Include an unheated control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using primary antibodies specific for ALK2, ALK3, and ALK6.
-
-
Data Analysis: Quantify the band intensities for each target protein at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of the target protein upon inhibitor binding, confirming target engagement.
Mandatory Visualizations
References
- 1. Bone Morphogenetic Protein Type I Receptor Antagonists Decrease Growth and Induce Cell Death of Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
DMH2 Cytotoxicity Assessment in Primary Cells: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of DMH2 in primary cells. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6.[1] By inhibiting these receptors, this compound blocks the canonical SMAD1/5/8 signaling pathway, which is involved in various cellular processes, including proliferation, differentiation, and apoptosis.[2]
Q2: Why is it important to assess the cytotoxicity of this compound in primary cells?
Primary cells are sourced directly from tissues and are considered more physiologically relevant than immortalized cell lines.[3] Assessing the cytotoxicity of this compound in primary cells provides a more accurate prediction of its potential toxic effects in a living organism, which is a critical step in the preclinical evaluation of any new compound.[4]
Q3: What are the common methods to assess this compound cytotoxicity in primary cells?
Commonly used methods include:
-
MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Apoptosis Assays (e.g., Caspase-3/7 activity): Detects the activation of key executioner caspases in the apoptotic pathway.
Q4: What is a typical starting concentration range for this compound in primary cell experiments?
The optimal concentration of this compound will vary depending on the primary cell type and the experimental goals. It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50). A general starting point for many small molecule inhibitors in primary cells ranges from 10 nM to 10 µM.[5]
Q5: What is the recommended solvent for this compound and what is the maximum final concentration in culture?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible, ideally below 0.5%, and always include a vehicle control (cells treated with the same concentration of DMSO) in your experiments to account for any solvent-induced toxicity.[6]
Troubleshooting Guides
Issue 1: High Background Signal in LDH Assay
| Possible Cause | Suggested Solution |
| High cell density | Optimize the cell seeding density. A high number of cells can lead to a higher spontaneous release of LDH.[7] |
| Rough pipetting | Handle the cell suspension gently during plating and reagent addition to avoid mechanical damage to the cells.[7] |
| Contamination | Regularly check for microbial contamination, which can cause cell lysis and increase background LDH levels. |
| Components in media | Certain substances in the cell culture medium can contribute to high absorbance. Test the medium components and consider reducing their concentration if possible.[7] |
Issue 2: Low Signal or No Response in MTT Assay
| Possible Cause | Suggested Solution |
| Low cell density | Ensure an optimal cell seeding density. Too few cells will result in a low metabolic signal. |
| Inhibitor concentration too high | Very high concentrations of a cytotoxic compound can lead to rapid cell death and detachment, resulting in a lower than expected formazan signal. Perform a wider dose-response curve. |
| Incorrect incubation time | The incubation time with the MTT reagent is critical. Optimize the incubation period for your specific primary cell type. |
| Incomplete formazan solubilization | Ensure complete dissolution of the formazan crystals by thorough mixing and using an appropriate solubilization buffer. |
Issue 3: Inconsistent Results Between Replicates
| Possible Cause | Suggested Solution |
| Uneven cell plating | Ensure a homogenous single-cell suspension before plating and use appropriate techniques to avoid edge effects in the multi-well plate. |
| Inhibitor instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.[8] |
| Variability in primary cells | Primary cells can have inherent donor-to-donor variability. Use cells from the same donor for a set of experiments where possible and characterize each new batch of cells.[9] |
Quantitative Data Summary
Due to the limited publicly available data on the direct cytotoxicity of this compound in primary cells, the following table provides example data for the related BMP inhibitor, Dorsomorphin, and the general cytotoxicity of kinase inhibitors in primary human hepatocytes to serve as a reference. It is crucial to determine the specific IC50 and CC50 values for this compound in your primary cell model of interest.
| Compound | Primary Cell Type | Assay | Endpoint | Result (IC50/CC50) |
| Dorsomorphin | Myofibroblast C2C12 cells | Cell Count | 5 days | No significant cytotoxicity observed at 4 µM[7] |
| Various Kinase Inhibitors | Primary Human Hepatocytes | LDH, Caspase 3/7, ATP | 24 hours | Cytotoxicity observed in a range from 1 to 100-fold of Cmax[10] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium and add the this compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the desired incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described in the MTT protocol.
-
Incubation: Incubate for a predetermined time to induce apoptosis.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation with Reagent: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Calculate the fold increase in caspase activity relative to the vehicle control.
Visualizations
This compound Mechanism of Action and Cytotoxicity Pathway
Caption: this compound inhibits BMPR-I, leading to apoptosis.
Experimental Workflow for this compound Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Troubleshooting Logic for High Cytotoxicity
Caption: Troubleshooting unexpected high cytotoxicity.
References
- 1. stemcell.com [stemcell.com]
- 2. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Characterization of primary human hepatocytes, HepG2 cells, and HepaRG cells at the mRNA level and CYP activity in response to inducers and their predictivity for the detection of human hepatotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. dls.com [dls.com]
- 10. Cytotoxicity of 34 FDA approved small-molecule kinase inhibitors in primary rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DMH2 Incubation Time
Welcome to the technical support center for DMH2, a potent and selective inhibitor of Bone Morphogenetic Protein (BMP) type I receptors. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize the incubation time of this compound for maximal inhibition of BMP signaling in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of BMP type I receptors, specifically targeting ALK2, ALK3, and ALK6.[1][2] It functions by competing with ATP for the kinase domain of these receptors, thereby preventing the phosphorylation of the downstream signaling mediators, Smad1, Smad5, and Smad8 (Smad1/5/8).[2][3] This blockade of Smad phosphorylation inhibits the transcription of BMP target genes, such as the Inhibitor of DNA binding (Id) family of proteins.[1][2]
Q2: What is a typical starting concentration and incubation time for this compound?
Based on published studies, a common starting concentration for this compound is 1 µM.[1] Incubation times can vary depending on the cell type and the specific downstream effects being measured. For example, a significant decrease in Smad1/5/8 phosphorylation has been observed in as little as 12 to 24 hours, with the effect persisting for at least 48 hours in H1299 lung cancer cells.[1] For changes in the expression of downstream target genes like Id1, incubation times of 48 hours have been effective.[1]
Q3: How do I determine the optimal incubation time for my specific cell line and experiment?
The optimal incubation time for this compound is highly dependent on your specific experimental system, including the cell type, its proliferation rate, and the specific endpoint you are measuring. To determine the ideal incubation time for maximal inhibition, it is crucial to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and analyzing the inhibitory effect at several time points (e.g., 6, 12, 24, 48, and 72 hours).
Q4: What are the key readouts to measure the inhibitory effect of this compound over time?
The most direct measure of this compound activity is the phosphorylation status of Smad1/5/8. You can assess this by Western blotting using an antibody specific for phosphorylated Smad1/5/8. Downstream effects on gene expression can be measured by quantifying the mRNA levels of BMP target genes (e.g., Id1, Id2, Id3) using RT-qPCR or by assessing their protein levels via Western blot.
Q5: Can the IC50 value of this compound be dependent on the incubation time?
Yes, the half-maximal inhibitory concentration (IC50) of a compound can be time-dependent.[4][5] This is because the biological effect of the inhibitor is a function of both concentration and time. For a compound like this compound, a shorter incubation time might require a higher concentration to achieve 50% inhibition, whereas a longer incubation may result in a lower IC50 value. It is therefore important to perform dose-response experiments at a fixed, optimized incubation time.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time
This protocol describes a general method to determine the optimal incubation time for this compound to achieve maximal inhibition of BMP signaling, using inhibition of Smad1/5/8 phosphorylation as the primary readout.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against phospho-Smad1/5/8
-
Primary antibody against total Smad1
-
Loading control antibody (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein assay kit (e.g., BCA)
Methodology:
-
Cell Seeding: Seed your cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase and will not become over-confluent during the longest time point of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: The next day, treat the cells with a predetermined concentration of this compound (e.g., 1 µM). Include a vehicle control (DMSO) at the same final concentration.
-
Time-Point Collection: Harvest cell lysates at various time points after this compound addition (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
Western Blotting:
-
Resolve equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-Smad1/5/8.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total Smad1 and a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for phospho-Smad1/5/8 and total Smad1. Normalize the phospho-Smad1/5/8 signal to the total Smad1 signal for each time point. The optimal incubation time is the earliest time point that shows the maximum reduction in the phospho-Smad1/5/8 to total Smad1 ratio.
Data Presentation
The following table summarizes example experimental conditions for this compound from published literature.
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| H1299 | 1 µM | 12, 24, 48 hours | Decreased phosphorylation of Smad1/5/8 | [1] |
| A549 | 1 µM | 48 hours | Decreased expression of Id1, Id2, and Id3 | [1] |
| H1299 | 1 µM | 48 hours | Decreased expression of Id1, Id2, and Id3 | [1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No inhibition of Smad1/5/8 phosphorylation observed | Suboptimal Incubation Time: The selected time points may be too early to observe an effect. | Extend the time-course to include later time points (e.g., 72 hours). |
| Insufficient this compound Concentration: The concentration of this compound may be too low for your specific cell line. | Perform a dose-response experiment at a fixed time point to determine the optimal concentration. | |
| This compound Degradation: this compound may not be stable in your cell culture medium for the duration of the experiment. | Prepare fresh this compound dilutions in media for each experiment. Consider performing a stability test of this compound in your specific medium. | |
| Cell Health: Unhealthy or senescent cells may not respond appropriately to BMP signaling or its inhibition. | Ensure you are using healthy, low-passage cells that are actively dividing. | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven cell numbers in different wells can lead to variable results. | Ensure a homogenous single-cell suspension before seeding and use a consistent seeding technique. |
| Pipetting Errors: Inaccurate pipetting of this compound can lead to inconsistent concentrations across wells. | Calibrate your pipettes regularly and use proper pipetting techniques. | |
| Inhibition is observed at early time points but diminishes later | This compound Metabolism/Degradation: The cells may be metabolizing this compound, or the compound may be degrading over time in the culture conditions. | Consider a media change with fresh this compound for longer incubation periods. |
| Cellular Compensation Mechanisms: Cells may activate compensatory signaling pathways over time. | Analyze earlier time points to capture the initial inhibitory effect. Consider investigating other signaling pathways that may be activated. |
Visualizations
References
- 1. Bone Morphogenetic Protein Type I Receptor Antagonists Decrease Growth and Induce Cell Death of Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two Modulators of Skeletal Development: BMPs and Proteoglycans [mdpi.com]
- 4. Understanding the effect of measurement time on drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DMH2 Solubility and Precipitation
Welcome to the technical support center for DMH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation of this compound in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute my DMSO stock solution in aqueous buffer or cell culture medium?
This is a common phenomenon known as "crashing out." this compound, like many small molecule inhibitors, is significantly more soluble in organic solvents like DMSO than in aqueous solutions. When the concentrated DMSO stock is rapidly diluted into an aqueous environment, the local concentration of DMSO drops sharply. If the final concentration of this compound in the aqueous solution exceeds its solubility limit, it will precipitate out of the solution.[1][2][3] this compound is a quinoline derivative, and such compounds are often weak bases with low aqueous solubility.[4][5]
Q2: What is the maximum concentration of DMSO that is safe for my cell cultures?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity.[4] However, it is crucial to include a vehicle control in your experiments with the same final concentration of DMSO to account for any potential solvent effects.[6]
Q3: How should I prepare and store my this compound stock solution?
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM).[3] To prepare the stock solution, weigh the desired amount of this compound powder, add the calculated volume of anhydrous DMSO, and ensure complete dissolution by vortexing or brief sonication.[7] Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][7]
Q4: Can the composition of my cell culture medium affect this compound solubility?
Yes, the components of your cell culture medium, such as salts and proteins, can influence the solubility of this compound.[3][8] The presence of serum, for instance, may increase the apparent solubility of hydrophobic compounds due to binding with proteins like albumin.[3]
Troubleshooting Guide: Preventing this compound Precipitation
If you are encountering this compound precipitation, consider the following troubleshooting strategies.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its aqueous solubility. | - Lower the final working concentration of this compound.- Prepare a higher concentration stock solution to minimize the volume of DMSO added to the aqueous solution.[3]- Perform a stepwise dilution of the DMSO stock.[3] |
| Cloudiness Over Time | The compound is slowly coming out of a supersaturated solution or is unstable in the aqueous medium. | - Prepare fresh working solutions for each experiment.- Evaluate the stability of this compound in your specific buffer or medium over the duration of your experiment. |
| Inconsistent Experimental Results | Variable amounts of dissolved this compound due to precipitation. | - Visually inspect for any precipitate before use.- Ensure complete dissolution of the stock solution before preparing working solutions.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for long-term storage.
Materials:
-
This compound powder (MW: 451.52 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weigh out 4.52 mg of this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[7]
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer (Stepwise Dilution)
Objective: To prepare a final working solution of this compound in an aqueous buffer while avoiding precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Perform an intermediate dilution in DMSO. For a final desired concentration of 10 µM, you can first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Add the intermediate stock solution to the pre-warmed aqueous buffer. For a 1:100 dilution, add 10 µL of the 1 mM intermediate stock to 990 µL of the aqueous buffer.
-
Immediately vortex the solution to ensure rapid and uniform mixing.[7]
-
Use the freshly prepared working solution for your experiment.
Advanced Solubilization Strategies
For particularly challenging experiments, the following techniques can be employed to enhance the aqueous solubility of this compound.
| Strategy | Principle | Key Considerations |
| pH Adjustment | As a weak base, the solubility of this compound may increase in acidic conditions (e.g., pH 4-5) due to protonation.[2][4] | The pH must be compatible with the experimental system (e.g., cell viability).[5] |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, PEG 400) can increase the solubility of hydrophobic compounds.[2][5] | The co-solvent must not interfere with the assay or be toxic to cells at the used concentration. |
| Surfactants | Non-ionic surfactants like Tween 80 or Polysorbate 20 can form micelles that encapsulate and solubilize hydrophobic molecules.[2] | The surfactant concentration should be kept low to avoid cell toxicity and potential interference with the experiment. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[4] | The type and concentration of cyclodextrin need to be optimized for the specific compound and experiment. |
Visualizing Experimental Workflows
Caption: A flowchart illustrating the recommended steps for preparing this compound stock and working solutions.
Caption: A decision-making diagram for troubleshooting this compound precipitation issues.
References
Technical Support Center: Unexpected Morphological Changes in Cells Treated with DMH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected morphological changes in cells treated with the small molecule inhibitor, DMH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6. Its primary mechanism of action is to block the BMP signaling pathway. This pathway is crucial for a variety of cellular processes, including differentiation, proliferation, and apoptosis. Inhibition of this pathway by this compound leads to a decrease in the phosphorylation of downstream signaling molecules, Smad1/5/8, and subsequent changes in gene expression.
Q2: We are observing significant changes in cell shape, including rounding and detachment, after this compound treatment. Is this an expected outcome?
A2: While potent inhibition of a key signaling pathway is expected to have significant effects, drastic morphological changes like cell rounding and detachment can be alarming and may be considered "unexpected" if the primary goal is to study other cellular processes. These changes are often linked to the role of BMP signaling in maintaining the cellular cytoskeleton. Disruption of the actin and microtubule networks can lead to loss of adhesion and altered cell shape. It is also important to consider that these effects can be dose-dependent and cell-type specific.
Q3: Could the observed morphological changes be due to off-target effects of this compound?
A3: While this compound is considered a selective inhibitor of BMP type I receptors, like many kinase inhibitors, it may have off-target effects at higher concentrations. These off-target activities could potentially influence other signaling pathways that regulate the cytoskeleton. It is crucial to use the lowest effective concentration of this compound and to include appropriate controls to minimize and identify potential off-target effects.
Q4: What are the key considerations for designing an experiment using this compound?
A4: Several factors should be carefully considered:
-
Dose-response: Perform a thorough dose-response study to determine the optimal concentration of this compound for your specific cell line and experimental goals.
-
Time-course: Evaluate the effects of this compound over different time points to understand the kinetics of the cellular response.
-
Solvent control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
Cell density: The initial seeding density of your cells can influence their response to the inhibitor.
-
Cell line specificity: Be aware that different cell lines can respond differently to this compound due to variations in their signaling networks.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected Cell Morphology: Rounding, Shrinking, or Elongation | 1. Cytoskeletal Disruption: this compound-mediated inhibition of BMP signaling can affect the organization of the actin cytoskeleton and microtubules. 2. High Concentration: The concentration of this compound may be too high, leading to exaggerated effects or off-target activities. 3. Cell Stress/Apoptosis: The observed morphology may be an early sign of apoptosis induced by BMP pathway inhibition. | 1. Visualize the Cytoskeleton: Perform immunofluorescence staining for key cytoskeletal components like F-actin (using phalloidin) and α-tubulin to assess any structural changes. 2. Titrate this compound Concentration: Conduct a dose-response experiment to find the lowest concentration that effectively inhibits the BMP pathway without causing drastic morphological changes. 3. Assess Cell Viability and Apoptosis: Use assays such as MTT, Trypan Blue exclusion, or Annexin V/PI staining to determine if the morphological changes are associated with cell death. |
| Decreased Cell Adhesion and Detachment | 1. Focal Adhesion Disruption: BMP signaling can influence the formation and stability of focal adhesions, which are critical for cell attachment. 2. Over-trypsinization: Excessive trypsin treatment during cell passaging can damage cell surface proteins involved in adhesion. | 1. Analyze Focal Adhesions: Perform immunofluorescence for focal adhesion proteins like vinculin or paxillin. 2. Optimize Trypsinization: Use the lowest concentration of trypsin for the shortest possible time required to detach cells. 3. Use Coated Cultureware: Consider using culture vessels coated with extracellular matrix proteins (e.g., fibronectin, collagen) to enhance cell adhesion. |
| Cell Clumping or Aggregation | 1. Release of DNA from dead cells: Cell death can lead to the release of DNA, which is sticky and can cause cells to clump together.[1][2] 2. Changes in Cell Surface Proteins: this compound treatment might alter the expression of cell adhesion molecules. | 1. Add DNase I: Treat the cell suspension with DNase I to break down extracellular DNA and reduce clumping.[3] 2. Gentle Cell Handling: Avoid vigorous pipetting or centrifugation that can cause cell lysis. 3. Maintain Sub-confluent Cultures: Do not allow cells to become over-confluent, as this can increase cell death and clumping.[1] |
| Inconsistent Results Between Experiments | 1. Inhibitor Instability: Small molecule inhibitors can be unstable in culture media over time. 2. Variability in Cell Passages: Cells at different passage numbers can exhibit different responses. 3. Inconsistent this compound Preparation: Improper dissolution or storage of the this compound stock solution. | 1. Prepare Fresh this compound: Prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. Use a Consistent Passage Number: Use cells within a defined range of passage numbers for all experiments. 3. Proper Stock Solution Handling: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC₅₀ (nM) |
| ALK2 | 43 |
| ALK3 | 5.4 |
| ALK6 | <1 |
| ALK4 | >1000 |
| ALK5 | >1000 |
| VEGFR2 | >1000 |
Note: IC₅₀ values can vary depending on the assay conditions and cell type.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Cytoskeletal Proteins (F-actin and α-tubulin)
This protocol details the steps for visualizing the actin cytoskeleton and microtubules in cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody: Mouse anti-α-tubulin
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 568 Phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for the specified duration.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by adding Blocking Buffer and incubating for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-α-tubulin primary antibody in Blocking Buffer.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody and Phalloidin Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently-conjugated secondary antibody and phalloidin in Blocking Buffer.
-
Incubate the coverslips with this solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes at room temperature.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto microscope slides using mounting medium.
-
Visualize the stained cells using a fluorescence microscope with the appropriate filters.
-
Mandatory Visualizations
References
DMH2 not inhibiting SMAD phosphorylation troubleshooting
Welcome to the technical support center for DMH2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where this compound fails to inhibit SMAD phosphorylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may lead to a lack of efficacy of this compound in inhibiting SMAD phosphorylation.
Q1: I'm not observing any inhibition of SMAD1/5/8 phosphorylation after treating my cells with this compound. What are the possible reasons?
A1: Several factors could contribute to the lack of observed activity of this compound. Here are the primary areas to investigate:
-
Compound Integrity and Activity:
-
Degradation: this compound, like many small molecules, can degrade if not stored properly. Ensure that the compound has been stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) and protected from light.[1] Avoid repeated freeze-thaw cycles.
-
Purity: Verify the purity of your this compound batch. Impurities can affect the compound's activity.
-
Solubility: Ensure that this compound is fully dissolved in the solvent (e.g., DMSO) before diluting it into your cell culture medium. The final concentration of DMSO in the medium should typically be below 0.5% to avoid solvent-induced artifacts.
-
-
Experimental Setup:
-
Cell Line and Receptor Expression: Confirm that your cell line expresses the target receptors of this compound, which are primarily the BMP type I receptors ALK2, ALK3, and ALK6.[2][3]
-
This compound Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your system.
-
Treatment Duration: The timing of this compound treatment relative to stimulation with a BMP ligand is critical. Pre-incubation with this compound before adding the ligand is often necessary to allow the inhibitor to engage its target.
-
Ligand Activity: Verify the activity of the BMP ligand (e.g., BMP2, BMP4) you are using to stimulate SMAD phosphorylation.
-
-
Assay-Specific Issues:
-
Antibody Quality (Western Blot): If you are using Western blotting, ensure your primary antibody specifically recognizes phosphorylated SMAD1/5/8 and that your secondary antibody is appropriate and active.
-
Reporter System (Luciferase Assay): If you are using a luciferase reporter assay, confirm the integrity of your reporter construct and that your cells were successfully transfected.
-
Q2: How can I be sure that my this compound is active?
A2: To verify the activity of your this compound stock, you can perform a control experiment with a cell line known to be responsive to BMP signaling and this compound inhibition. For example, C2C12 cells are commonly used to study BMP signaling.[4][5] You can treat these cells with a known effective concentration of this compound before stimulating with a BMP ligand and assess the phosphorylation of SMAD1/5/8 via Western blot.
Q3: I see some inhibition, but it's not as potent as expected. What could be the cause?
A3: Suboptimal inhibition can be due to several factors:
-
Insufficient Concentration: You may need to increase the concentration of this compound. A dose-response curve is the best way to determine the IC50 in your specific experimental setup.
-
Compound Stability in Media: Small molecules can have limited stability in cell culture media at 37°C. You might need to refresh the media with freshly diluted this compound for longer experiments.
-
High Cell Density: A high cell density can lead to a higher concentration of the target receptor, potentially requiring more inhibitor to achieve full efficacy.
-
Ligand Concentration: If the concentration of the BMP ligand is too high, it may overcome the inhibitory effect of this compound. Consider reducing the ligand concentration.
Q4: Could this compound be affecting other signaling pathways in my cells?
A4: Yes, this is possible. While this compound is selective for BMP type I receptors, it can have off-target effects, especially at higher concentrations.[6] It has been shown to bind to TGFBR2 with a Ki of 85 nM.[2][3] If you suspect off-target effects, consider the following:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that gives you the desired inhibition of SMAD1/5/8 phosphorylation to minimize off-target effects.
-
Use a Structurally Different Inhibitor: To confirm that the observed phenotype is due to the inhibition of the BMP pathway, use another BMP receptor inhibitor with a different chemical structure, such as LDN-193189.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of the target receptor to see if it reverses the effect of the inhibitor.
Data Presentation
The following table provides a summary of the inhibitory constants (Ki or IC50) for this compound and other commonly used BMP receptor inhibitors. This data can be used for comparison and to select the most appropriate inhibitor for your experimental needs.
| Inhibitor | Target(s) | Ki/IC50 (nM) | Reference(s) |
| This compound | ALK2 | 43 | [2][3] |
| ALK3 | 5.4 | [2][3] | |
| ALK6 | <1 | [2][3] | |
| TGFBR2 | 85 | [2][3] | |
| LDN-193189 | ALK2 | 5 | [7] |
| ALK3 | 30 | [7] | |
| K02288 | ALK2 | 1.1 | [4][8] |
| ALK1 | 1.3 | [4][8] | |
| ALK3 | 10.4 | [4][8] | |
| ALK6 | 2.0 | [4][8] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the efficacy of this compound in inhibiting SMAD phosphorylation.
Protocol 1: Western Blot for Phosphorylated SMAD1/5/8
This protocol describes how to detect the phosphorylation status of SMAD1/5/8 in cell lysates.
1. Cell Lysis: a. Plate and treat cells as required for your experiment. b. After treatment, wash the cells once with ice-cold PBS. c. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer: a. Mix 20-40 µg of protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.[9] b. Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom. c. Transfer the proteins to a PVDF membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10] b. Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[10] c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10-15 minutes each.
4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the bands using a chemiluminescence imaging system. c. To normalize for protein loading, strip the membrane and re-probe with an antibody for total SMAD1 or a housekeeping protein like β-actin.[9]
Protocol 2: SMAD-Responsive Luciferase Reporter Assay
This assay measures the transcriptional activity of SMAD proteins.
1. Transfection: a. One day before transfection, seed cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection. b. Co-transfect the cells with a SMAD-responsive firefly luciferase reporter vector (containing SMAD binding elements, SBE) and a control vector expressing Renilla luciferase (for normalization of transfection efficiency). Use a suitable transfection reagent according to the manufacturer's protocol.[11]
2. Treatment: a. Approximately 24 hours after transfection, replace the medium with fresh medium containing this compound at the desired concentrations. b. Pre-incubate the cells with this compound for 1-2 hours. c. Add the BMP ligand to stimulate the SMAD pathway. Include a vehicle-only control. d. Incubate for an additional 16-24 hours.
3. Luciferase Assay: a. Lyse the cells using the lysis buffer provided with your dual-luciferase assay kit. b. Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
4. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. b. Express the data as fold induction relative to the unstimulated control or as a percentage of the maximal response (stimulated control).
Visualizations
Signaling Pathway
Caption: The BMP/SMAD signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound inactivity.
References
- 1. Determining the nanoBRET IC50 values of 30 legacy ACVR1/ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 2. Determining the nanoBRET ALK2 IC50 values of 24 new ACVR1/ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 3. Determining the dual luciferase ALK5 IC50 values of 30 legacy ACVR1/ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 4. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
- 5. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luciferase reporter cells as a platform to detect SMAD-dependent collagen production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. Phospho-SMAD1/5 (Ser463/465) (41D10) Rabbit Monoclonal Antibody (#9516) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Mitigating DMH2-Induced Cell Stress in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with DMH2-induced cell stress in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors. It exhibits high affinity for ALK2 and ALK3, and to a lesser extent, ALK6, thereby blocking downstream BMP signaling pathways.[1] BMP signaling is crucial for a variety of cellular processes, including proliferation, differentiation, and apoptosis.
Q2: Why does long-term treatment with this compound induce cell stress and cytotoxicity?
Prolonged inhibition of BMP signaling by this compound can disrupt cellular homeostasis, leading to various stress responses. This can manifest as:
-
Oxidative Stress: Alterations in cellular metabolism and mitochondrial function can lead to an overproduction of reactive oxygen species (ROS).
-
Endoplasmic Reticulum (ER) Stress: Disruption of protein folding and processing pathways can trigger the Unfolded Protein Response (UPR).
-
Apoptosis: If cellular stress is severe or prolonged, it can activate programmed cell death pathways to eliminate damaged cells.
Q3: What are the common morphological and biochemical signs of this compound-induced cell stress?
Common indicators of cell stress during long-term this compound treatment include:
-
Morphological Changes: Increased number of floating (dead) cells, cell shrinkage, membrane blebbing, and vacuolization.
-
Biochemical Markers: Increased expression of stress-related proteins (e.g., CHOP, GRP78), activation of caspases (e.g., caspase-3), increased levels of intracellular ROS, and DNA fragmentation.
Q4: How can I determine the optimal concentration of this compound for my long-term experiments to minimize cytotoxicity?
It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line and experimental duration. This will help you identify a working concentration that effectively inhibits BMP signaling without causing excessive cell death.
Troubleshooting Guide
Problem 1: Excessive Cell Death Observed in this compound-Treated Cultures
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response curve to determine the IC50 value for your cell line. Use the lowest effective concentration for your long-term experiments. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is minimal (typically <0.1%) and include a vehicle-only control in your experiments. |
| Sub-optimal cell culture conditions. | Maintain optimal cell density, regularly change the medium to replenish nutrients and remove waste products, and ensure proper incubator conditions (temperature, CO2, humidity). |
| Inherent sensitivity of the cell line. | Some cell lines are more sensitive to BMP signaling inhibition. Consider co-treatment with a cytoprotective agent. |
Problem 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Variability in this compound stock solution. | Prepare a large batch of this compound stock solution, aliquot it, and store it at -20°C or -80°C to ensure consistency across experiments. Avoid repeated freeze-thaw cycles. |
| Inconsistent cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing. |
| Fluctuations in experimental conditions. | Standardize all experimental parameters, including seeding density, treatment duration, and reagent concentrations. |
Problem 3: Gradual Loss of this compound Efficacy Over Time
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in culture medium. | Replenish the culture medium with fresh this compound at regular intervals (e.g., every 48-72 hours) during long-term experiments. |
| Development of cellular resistance. | This is a complex issue. Consider increasing the this compound concentration slightly or using it in combination with other inhibitors targeting parallel survival pathways. |
Quantitative Data
Table 1: Representative IC50 Values of BMP Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | BMP Inhibitor | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | LDN-193189 | 72 | ~5 |
| MDA-MB-231 | Breast Cancer | Dorsomorphin | 48 | ~10 |
| A549 | Lung Cancer | LDN-212854 | 72 | ~2.5 |
| U-87 MG | Glioblastoma | K02288 | 48 | ~1 |
| PC-3 | Prostate Cancer | DMH1 | 72 | ~7.5 |
Note: These values are illustrative and sourced from various publications. Actual IC50 values can vary significantly based on the specific experimental setup.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines a method to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle-only control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired long-term experimental duration (e.g., 72 hours, 5 days, etc.), replenishing the medium with fresh this compound every 48-72 hours.
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
Protocol 2: Co-treatment with N-Acetylcysteine (NAC) to Mitigate Oxidative Stress
This protocol describes the co-administration of the antioxidant NAC to reduce this compound-induced oxidative stress.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound stock solution
-
N-Acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water, pH adjusted to 7.0)
Procedure:
-
Follow the initial steps of your long-term experiment protocol for cell seeding and this compound treatment.
-
Prepare a working solution of NAC in complete culture medium. A typical starting concentration for NAC is 1-5 mM. It is recommended to perform a preliminary experiment to determine the optimal, non-toxic concentration of NAC for your cell line.
-
Add the NAC-containing medium to the cells either simultaneously with this compound or as a pre-treatment for 1-2 hours before adding this compound.
-
When replenishing the medium during the long-term experiment, add fresh this compound and NAC.
-
At the end of the experiment, assess cell viability and markers of oxidative stress (e.g., ROS levels using DCFDA-AM assay) to evaluate the protective effect of NAC.
Protocol 3: Co-treatment with Salubrinal to Mitigate ER Stress
This protocol outlines the use of the ER stress inhibitor Salubrinal to reduce this compound-induced UPR activation.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound stock solution
-
Salubrinal stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Follow the initial steps of your long-term experiment protocol for cell seeding and this compound treatment.
-
Prepare a working solution of Salubrinal in complete culture medium. A typical starting concentration for Salubrinal is 10-50 µM. A dose-response experiment for Salubrinal alone is recommended to determine the optimal, non-toxic concentration.
-
Pre-treat the cells with Salubrinal for 1-2 hours before adding this compound.[2]
-
When changing the medium, pre-treat with Salubrinal again before adding fresh this compound.
-
At the end of the experiment, assess cell viability and markers of ER stress (e.g., expression of CHOP and GRP78 by Western blot or qPCR) to determine the efficacy of Salubrinal.
Visualizations
Caption: this compound-induced cell stress signaling pathway.
Caption: Troubleshooting workflow for excessive cell death.
Caption: General experimental workflow for mitigating this compound stress.
References
Validation & Comparative
A Head-to-Head Battle of BMP Inhibitors: DMH2 vs. LDN-193189
For researchers, scientists, and drug development professionals navigating the intricate landscape of Bone Morphogenetic Protein (BMP) signaling, the choice of a small molecule inhibitor is a critical decision that can profoundly impact experimental outcomes. Among the arsenal of available compounds, DMH2 and LDN-193189 have emerged as potent and widely used tools. This guide provides an objective, data-driven comparison of these two key inhibitors to aid in the selection of the most appropriate molecule for specific research needs.
This comprehensive analysis delves into the mechanism of action, selectivity, and potency of this compound and LDN-193189, supported by quantitative experimental data. Detailed methodologies for key comparative experiments are also provided to ensure reproducibility and informed application.
Mechanism of Action: Targeting the BMP Type I Receptors
Both this compound and LDN-193189 exert their inhibitory effects by targeting the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors, also known as Activin receptor-like kinases (ALKs). By competitively inhibiting ATP binding, these small molecules prevent the phosphorylation and activation of the downstream Smad1/5/8 signaling cascade, effectively blocking the cellular response to BMP ligands.
Potency and Selectivity: A Quantitative Comparison
The efficacy and specificity of a BMP inhibitor are paramount. The following tables summarize the inhibitory constants (Ki or IC50) of this compound and LDN-193189 against a panel of BMP type I receptors and other related kinases. Lower values indicate higher potency.
Table 1: Inhibitory Activity against BMP Type I Receptors (ALKs)
| Target | This compound (Ki, nM) | LDN-193189 (IC50, nM) |
| ALK1 | - | 0.8[1] |
| ALK2 | 43 | 0.8[1] |
| ALK3 | 5.4 | 5.3[1] |
| ALK6 | <1 | 16.7[1] |
Table 2: Off-Target Kinase Inhibition Profile
| Target | This compound (IC50, nM) | LDN-193189 (IC50, nM) |
| ALK5 (TGF-βRI) | 1578[2] | 565[2] |
| AMPK | 3527[2] | 1122[2] |
| KDR (VEGFR2) | 2418[2] | 214.7[2] |
From the data, this compound demonstrates high potency towards ALK6 and ALK3, while LDN-193189 exhibits potent, low nanomolar inhibition across ALK1, ALK2, and ALK3.[1] Notably, this compound shows greater selectivity against the TGF-β type I receptor ALK5 and the vascular endothelial growth factor receptor 2 (VEGFR2/KDR) compared to LDN-193189.[2] This higher selectivity of this compound can be advantageous in studies aiming to specifically dissect BMP signaling pathways without confounding effects from TGF-β or VEGF signaling.
Experimental Data: Head-to-Head in Cellular Assays
Direct comparative studies in cellular models provide crucial insights into the functional consequences of BMP inhibition by this compound and LDN-193189.
Inhibition of Smad1/5/8 Phosphorylation
A study directly comparing the two inhibitors in H1299 lung cancer cells, which exhibit basal BMP signaling, demonstrated that this compound caused a greater reduction in the activity of constitutively active ALK3 than LDN-193189. Both inhibitors showed some inhibition of ALK6 activity, though less than that observed for ALK3.[3] This suggests that in a cellular context, this compound can be a more potent inhibitor of ALK3-mediated signaling.
In Vivo Dorsalization Assay in Zebrafish
In a zebrafish embryo model, both compounds induced dorsalization, a phenotype characteristic of BMP signaling inhibition. This compound was found to be a more potent dorsalizing agent, with an effective concentration causing 100% severe dorsalization (EC100) of approximately 0.1 µM, compared to 3 µM for LDN-193189.[2] However, this compound exhibited non-specific developmental effects at higher concentrations, indicating a narrower therapeutic window in this model.[2]
Experimental Protocols
To facilitate the direct comparison of this compound and LDN-193189, detailed protocols for key in vitro assays are provided below.
Alkaline Phosphatase (ALP) Activity Assay
This assay is a widely used method to assess osteogenic differentiation, a downstream effect of BMP signaling.
Methodology:
-
Cell Seeding: Plate C2C12 myoblast cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) or LDN-193189 (e.g., 1 nM - 100 nM) for 1 hour.
-
BMP Stimulation: Add a BMP ligand, such as BMP-2 or BMP-4 (e.g., 50 ng/mL), to the wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a CO2 incubator.
-
Cell Lysis: Wash the cells with PBS and then lyse them with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
ALP Reaction: Add a p-nitrophenyl phosphate (pNPP) substrate solution to each well.
-
Measurement: Incubate at room temperature and measure the absorbance at 405 nm at regular intervals using a microplate reader. The rate of color development is proportional to the ALP activity.
Western Blot for Phospho-Smad1/5/8
This technique directly measures the activation of the canonical BMP signaling pathway.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., H1299 or C2C12) to 70-80% confluency. Serum-starve the cells for 4-6 hours before pre-treating with this compound or LDN-193189 for 1 hour, followed by stimulation with a BMP ligand for 30-60 minutes.
-
Protein Extraction: Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Smad1/5/8 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total Smad1/5/8 or a loading control (e.g., GAPDH or β-actin) to normalize the data.
Conclusion: Selecting the Right Tool for the Job
Both this compound and LDN-193189 are potent and valuable inhibitors of BMP signaling. The choice between them should be guided by the specific experimental context.
-
LDN-193189 is a well-characterized, potent inhibitor of ALK1, ALK2, and ALK3. Its broad activity against these key BMP receptors makes it a suitable choice for general inhibition of the BMP pathway. However, its off-target effects on ALK5 and KDR should be considered, especially in studies where TGF-β or VEGF signaling pathways are also of interest.
-
This compound offers a more selective profile, with potent inhibition of ALK3 and ALK6 and significantly less activity against ALK5 and KDR compared to LDN-193189.[2] This makes this compound a more suitable tool when specific inhibition of the BMP pathway is required, with minimal interference with other signaling cascades. Its higher potency against ALK3 in cellular assays, as demonstrated in some studies, may also be a deciding factor for certain applications.[3]
Ultimately, the empirical validation of the chosen inhibitor's efficacy and specificity in the specific experimental system is crucial for the generation of robust and reliable data. This guide provides the foundational data and methodologies to empower researchers to make an informed decision in the selection and application of these powerful research tools.
References
- 1. Inhibition of ALK3-mediated signalling pathway protects against acetaminophen-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bone Morphogenetic Protein Type I Receptor Antagonists Decrease Growth and Induce Cell Death of Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
DMH2: A Comparative Guide to its Inhibitory Effect on ALK2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor DMH2 and its inhibitory effect on Activin receptor-like kinase 2 (ALK2), a key regulator in the bone morphogenetic protein (BMP) signaling pathway. Dysregulation of ALK2 activity is implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP) and certain cancers, making it a critical target for therapeutic intervention. This document presents a comparative analysis of this compound with other known ALK2 inhibitors, supported by experimental data and detailed protocols to assist researchers in their drug discovery and development efforts.
Comparative Analysis of ALK2 Inhibitors
The inhibitory potential of this compound against ALK2 is best understood in the context of other well-characterized inhibitors. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and its analogs. These values provide a quantitative measure of their potency and selectivity.
| Compound | ALK2 IC50 (nM) | ALK1 IC50 (nM) | ALK3 IC50 (nM) | ALK6 IC50 (nM) | ALK2 Ki (nM) | ALK3 Ki (nM) | ALK6 Ki (nM) | Selectivity Notes |
| This compound | - | - | - | - | 43[1][2] | 5.4[1][2] | <1[1][2] | Exhibits >30-fold selectivity over ALK4, ALK5, BMPR2, AMPK and VEGFR2.[1][2] |
| LDN-193189 | ~1.2[1] | - | - | - | - | - | - | Potent inhibitor of ALK2 and ALK3.[1][3] Also inhibits RIPK2.[1] |
| K02288 | ~1.2[1] | - | - | - | - | - | - | Highly selective 2-aminopyridine-based inhibitor.[2][4] |
| Dorsomorphin | ~120 | - | - | - | - | - | - | First-generation ALK2 inhibitor with off-target effects.[1] |
| DMH1 | ~120 | 27 | <5 | 47.6 | - | - | - | A potent and selective BMP inhibitor.[1][5] |
| LDN-212854 | ~1.2[1] | - | - | - | - | - | - | Exhibits nearly 4 orders of selectivity for BMP vs TGF-β and Activin type I receptors.[1] |
Note: IC50 and Ki values are sourced from multiple studies and may not be directly comparable due to variations in experimental conditions.
ALK2 Signaling Pathway and Inhibition
The canonical ALK2 signaling pathway is initiated by the binding of a BMP ligand, leading to the phosphorylation of downstream SMAD proteins (SMAD1, SMAD5, and SMAD8). These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate target gene expression. This compound and other ALK2 inhibitors act by competing with ATP for the kinase domain of ALK2, thereby preventing the phosphorylation of SMADs and blocking the downstream signaling cascade.
Experimental Validation Workflow
Validating the inhibitory effect of a compound like this compound on ALK2 typically involves a multi-step process, starting from biochemical assays to cell-based functional assays and potentially in vivo studies.
References
- 1. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: Genetic Knockdown of BMP Receptors Versus DMH2 Treatment for BMP Signaling Inhibition
For researchers, scientists, and drug development professionals investigating the intricate roles of Bone Morphogenetic Protein (BMP) signaling, the choice of inhibitory method is a critical experimental design consideration. This guide provides an objective comparison of two prominent techniques: genetic knockdown of BMP receptors and pharmacological inhibition with the small molecule DMH2. We present supporting experimental data, detailed protocols, and visual aids to facilitate an informed decision for your research needs.
At a Glance: Genetic Knockdown vs. This compound
| Feature | Genetic Knockdown (siRNA, shRNA, CRISPR) | This compound Treatment |
| Mechanism of Action | Reduces or eliminates the expression of specific BMP receptor proteins at the genetic level. | Competitively binds to the ATP-binding site of BMP type I receptor kinases (ALK2, ALK3, ALK6), inhibiting their catalytic activity. |
| Target Specificity | High specificity for the targeted BMP receptor gene. Off-target effects are a consideration, particularly with CRISPR. | Selective for BMP type I receptors over other signaling pathways like TGF-β, but can have off-target kinase effects. |
| Duration of Effect | Can be transient (siRNA) or permanent (CRISPR-mediated knockout). | Reversible and dependent on the continued presence of the compound. |
| Efficiency of Inhibition | Knockdown efficiency can vary (typically 50-95% for siRNA) and may not result in complete loss of function. CRISPR can achieve complete knockout. | Potent inhibition with low nanomolar efficacy for target receptors. |
| Experimental Control | Temporal control can be achieved with inducible systems. | Precise temporal control through addition and removal of the compound. |
| Cell Line Dependency | Requires transfection or transduction, efficiency can be cell-line dependent. | Generally applicable to a wide range of cell types. |
Delving Deeper: Mechanism of Action
Genetic knockdown methods, such as RNA interference (RNAi) with small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), and CRISPR-Cas9 gene editing, function by preventing the production of BMP receptor proteins.[1][2] siRNAs and shRNAs lead to the degradation of specific BMP receptor mRNA, thereby "knocking down" protein expression.[1] CRISPR-Cas9, on the other hand, can introduce mutations into the BMP receptor genes, leading to a permanent "knockout" of the protein.
In contrast, this compound is a small molecule inhibitor that targets the enzymatic activity of the BMP type I receptors ALK2, ALK3, and ALK6.[3] It acts as an ATP competitor, binding to the kinase domain of these receptors and preventing the phosphorylation of downstream signaling molecules like SMAD1/5/8.[4] This effectively blocks the transduction of the BMP signal without altering the expression of the receptor proteins themselves.
Quantitative Data Comparison
The following tables summarize key quantitative data comparing the efficacy and specificity of genetic knockdown and this compound treatment.
Table 1: Efficacy of BMP Signaling Inhibition
| Method | Target | Efficacy Metric | Reported Value | Cell Line/System | Citation |
| This compound | ALK2 (ACVR1) | Ki | 43 nM | In vitro kinase assay | [3] |
| ALK3 (BMPR1A) | Ki | 5.4 nM | In vitro kinase assay | [3] | |
| ALK6 (BMPR1B) | Ki | <1 nM | In vitro kinase assay | [3] | |
| siRNA | BMPR2 | Knockdown Efficiency (mRNA) | ~50% | Human Pulmonary Microvascular Endothelial Cells | [5] |
| BMPR2 | Knockdown Efficiency (protein) | ~55% | Human Pulmonary Microvascular Endothelial Cells | [5] | |
| BMPR2 | Knockdown Efficiency (protein) | 70% and 50% | H1299 and A549 lung cancer cells, respectively | ||
| CRISPR-Cas9 | BMP15 | Knockout | Confirmed by T7 Endonuclease assay | Caprine granulosa cells |
Table 2: Specificity and Off-Target Effects
| Method | Known/Potential Off-Targets | Method of Detection | Citation |
| This compound | TGFBR2 (Ki = 85 nM), other kinases at higher concentrations. | In vitro kinase assays | [3] |
| siRNA | Off-target mRNA degradation due to partial sequence complementarity. | Microarray, RNA-Seq | [1] |
| CRISPR-Cas9 | Off-target DNA cleavage at sites with sequence similarity to the guide RNA. | In silico prediction tools, GUIDE-seq, CIRCLE-seq |
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Experimental Protocols
1. siRNA-Mediated Knockdown of BMP Receptors (e.g., BMPR1A and BMPR2)
-
Materials:
-
Target cells (e.g., HeLa, HEK293T)
-
Complete growth medium
-
siRNA targeting human BMPR1A, BMPR2, and a non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Reagents for RNA extraction and qPCR (for knockdown validation)
-
Reagents for protein extraction and Western blotting (for knockdown validation)
-
-
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 20 pmol of siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown:
-
qPCR: Harvest cells, extract total RNA, and perform reverse transcription followed by quantitative PCR using primers specific for BMPR1A, BMPR2, and a housekeeping gene.
-
Western Blot: Lyse cells, quantify protein concentration, and perform Western blotting using antibodies against BMPR1A, BMPR2, and a loading control (e.g., GAPDH).
-
-
2. CRISPR-Cas9 Mediated Knockout of BMP Receptors
-
Materials:
-
Target cells
-
Complete growth medium
-
Plasmids encoding Cas9 and a guide RNA (gRNA) targeting the desired BMP receptor gene (or deliver as ribonucleoprotein - RNP)
-
Lipofectamine 3000 or other suitable transfection reagent
-
6-well plates
-
Puromycin or other selection agent if the plasmid contains a resistance marker
-
Reagents for genomic DNA extraction and PCR
-
T7 Endonuclease I or sequencing service for mutation detection
-
-
Protocol:
-
gRNA Design: Design and clone a gRNA specific to an early exon of the target BMP receptor gene.
-
Transfection: Co-transfect the Cas9 and gRNA plasmids into the target cells using Lipofectamine 3000 according to the manufacturer's protocol.
-
Selection (Optional): If using a plasmid with a selection marker, add the appropriate antibiotic (e.g., puromycin) to the culture medium 24-48 hours post-transfection to select for successfully transfected cells.
-
Single-Cell Cloning: After selection (or 48-72 hours post-transfection for non-selection methods), dilute the cells to a single-cell suspension and plate into 96-well plates to isolate clonal populations.
-
Expansion and Screening: Expand the single-cell clones and screen for the presence of mutations at the target locus by extracting genomic DNA, PCR amplifying the target region, and using a mismatch cleavage assay (e.g., T7E1) or by Sanger sequencing.
-
Validation of Knockout: Confirm the absence of the target BMP receptor protein in the knockout clones by Western blotting.
-
3. This compound Treatment of Cultured Cells
-
Materials:
-
Target cells
-
Complete growth medium
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
6-well or 96-well plates
-
Reagents for downstream analysis (e.g., cell lysis buffer for Western blotting, reagents for cell viability assays)
-
-
Protocol:
-
Cell Seeding: Seed cells in the desired plate format at an appropriate density for the planned experiment.
-
This compound Dilution: Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24, 48, 72 hours).
-
Downstream Analysis: Following incubation, proceed with the planned analysis, such as:
-
Western Blot: To assess the phosphorylation status of SMAD1/5/8.
-
Reporter Assays: If using a cell line with a BMP-responsive reporter (e.g., BRE-Luciferase).
-
Cell Viability/Proliferation Assays: To determine the effect of BMP inhibition on cell growth.
-
-
Conclusion: Choosing the Right Tool for the Job
The decision between genetic knockdown of BMP receptors and this compound treatment depends on the specific research question and experimental context.
-
Genetic knockdown offers high target specificity and the possibility of creating permanent loss-of-function models, which are invaluable for studying the long-term consequences of BMP receptor deficiency. However, the potential for off-target effects with CRISPR and the incomplete protein depletion with siRNA are important considerations.[1][2]
-
This compound treatment provides a rapid, reversible, and dose-dependent method for inhibiting BMP signaling, allowing for precise temporal control.[3] This makes it well-suited for studying the acute effects of BMP pathway inhibition and for high-throughput screening applications. The main drawback is the potential for off-target kinase inhibition, which necessitates careful dose-response studies and validation with alternative methods.
For a comprehensive understanding of BMP signaling, a combination of both approaches is often the most powerful strategy. Genetic knockdown can be used to validate the on-target effects of this compound, while this compound can be used to probe the temporal dynamics of BMP signaling in a way that is not always feasible with genetic methods. By carefully considering the strengths and limitations of each technique, researchers can design robust experiments to unravel the complexities of the BMP signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of BMP Signaling in Drosophila Oogenesis: A Receptor-Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Confirming DMH2 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended target within a cell is a critical step in validating its mechanism of action and advancing it through the drug discovery pipeline. This guide provides a comparative overview of key experimental methods to confirm target engagement of DMH2, a potent inhibitor of Bone Morphogenetic Protein (BMP) type I receptors. We will compare this compound with other commonly used BMP receptor inhibitors, providing quantitative data and detailed experimental protocols.
This compound is known to be a potent antagonist of BMP type I receptors, including ALK2, ALK3, and ALK6.[1][2] This inhibition blocks the downstream phosphorylation of SMAD proteins (SMAD1/5/8), leading to a reduction in the expression of target genes like Id1 and Id3, which can result in decreased cell proliferation and the induction of apoptosis in certain cellular contexts.[3]
Comparison of BMP Type I Receptor Inhibitors
To provide a clear comparison, we have summarized the inhibitory activity of this compound and three other well-characterized BMP receptor inhibitors: DMH1, LDN-193189, and K02288. The data below is compiled from biochemical kinase assays and cellular assays measuring the inhibition of SMAD phosphorylation.
Table 1: Biochemical Potency of BMP Type I Receptor Inhibitors
| Compound | ALK1 IC₅₀ (nM) | ALK2 IC₅₀ (nM) | ALK3 IC₅₀ (nM) | ALK6 IC₅₀ (nM) | ALK5 IC₅₀ (nM) | Selectivity (ALK5/ALK2) |
| This compound | - | 43 | 5.4 | <1 | >10,000 | >232 |
| DMH1 | 27 | 107.9 | <5 | 47.6 | >10,000 | >92 |
| LDN-193189 | 0.8 | 0.8-5 | 5.3-30 | 16.7 | ≥500 | ~100-625 |
| K02288 | 1.8 | 1.1 | 34.4 | 6.4 | 321 | ~292 |
Note: IC₅₀ values can vary between different studies and assay conditions. The data presented here is a representative compilation.
Table 2: Cellular Potency of BMP Type I Receptor Inhibitors (p-SMAD1/5/8 Inhibition)
| Compound | Cell Line | Cellular IC₅₀ (nM) |
| This compound | Various | ~100-500 |
| DMH1 | C2C12 | ~100 |
| LDN-193189 | C2C12 | 5-10 |
| K02288 | C2C12 | 100 |
Experimental Protocols for Target Engagement
Here we provide detailed methodologies for three key experiments to confirm this compound target engagement in a cellular context.
Western Blot for Phospho-SMAD1/5/8 Inhibition
This method directly assesses the functional consequence of this compound engaging with its target receptors by measuring the phosphorylation of downstream SMAD proteins.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., C2C12 myoblasts) at a suitable density and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with a dose-response range of this compound or comparator compounds (e.g., 10 nM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes to induce SMAD phosphorylation.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total SMAD1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-SMAD signal to the total SMAD signal.
-
Plot the normalized data against the inhibitor concentration to determine the IC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly demonstrates target engagement by measuring the change in thermal stability of the target protein upon ligand binding.[4][5][6][7]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells in suspension or adherent plates with this compound (e.g., 10 µM) or vehicle control for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermocycler across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble ALK2, ALK3, or ALK6 in the supernatant by Western blot, as described in the previous protocol.
-
-
Data Analysis:
-
Quantify the band intensity of the target protein at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells.[8][9][10] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein.
Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding for an ALK2-NanoLuc® fusion protein.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM.
-
Seed the cells into a 384-well white assay plate.
-
-
Compound and Tracer Addition:
-
Add the NanoBRET™ tracer (e.g., Tracer K-11 for ALK2) to the cells at a pre-determined optimal concentration.
-
Immediately add a serial dilution of this compound or comparator compounds.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (610 nm) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the BMP signaling pathway and the experimental workflows.
Caption: BMP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for p-SMAD Western Blot analysis.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
By employing these methods, researchers can robustly confirm the cellular target engagement of this compound and compare its efficacy and selectivity to other inhibitors, thereby providing crucial data for informed decision-making in drug discovery and development projects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. carnabio.com [carnabio.com]
- 10. eubopen.org [eubopen.org]
Validating DMH2 Efficacy: A Comparative Guide for a New Cell Line
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy of DMH2, a potent Bone Morphogenetic Protein (BMP) receptor inhibitor, in a new cell line. It offers a direct comparison with other commonly used BMP pathway inhibitors and presents detailed experimental protocols to enable rigorous evaluation.
Introduction to this compound and the BMP Signaling Pathway
This compound is a small molecule inhibitor that selectively targets the Type I BMP receptors ALK2, ALK3, and ALK6. The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of this pathway is implicated in various diseases, notably cancer. BMP ligands bind to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface.[4][5] This binding event leads to the phosphorylation and activation of the Type I receptor by the constitutively active Type II receptor. The activated Type I receptor then phosphorylates downstream signaling molecules, primarily the SMAD proteins (SMAD1, SMAD5, and SMAD8).[4][5] Phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes, such as the Inhibitor of DNA Binding (ID) proteins.[1] this compound exerts its inhibitory effect by blocking the kinase activity of the Type I BMP receptors, thereby preventing the phosphorylation of SMADs and the subsequent downstream signaling cascade.
Comparative Analysis of BMP Receptor Inhibitors
When validating this compound in a new cell line, it is essential to compare its performance against other established BMP receptor inhibitors. This allows for a comprehensive understanding of its relative potency and selectivity. The following table summarizes the in vitro kinase inhibitory activity of this compound and two common alternatives, LDN-193189 and K02288.
| Inhibitor | Target(s) | IC50 (nM) - ALK2 | IC50 (nM) - ALK3 | IC50 (nM) - ALK6 | Selectivity Notes |
| This compound | ALK2, ALK3, ALK6 | 43 | 5.4 | <1 | Exhibits >30-fold selectivity over ALK4, ALK5, BMPR2, AMPK, and VEGFR2. |
| LDN-193189 | ALK2, ALK3 | ~1-5 | ~5 | ~30 | Also inhibits ALK1. Shows high selectivity over TGF-β receptor ALK5.[6][7] |
| K02288 | ALK1, ALK2, ALK3, ALK6 | ~1-2 | ~5-10 | ~34 | Highly selective for BMP Type I receptors over the TGF-β receptor ALK5.[6][7] |
Note: IC50 values can vary depending on the specific assay conditions and cell line used. The data presented here are compiled from various sources for comparative purposes.[6][7]
Experimental Protocols for Validating this compound Efficacy
The following are key experiments to validate the efficacy of this compound in a new cell line. For this guide, we will use the hypothetical context of validating this compound in the U-87 MG glioblastoma cell line , where BMP signaling has been implicated in tumor progression.
Cell Viability and Proliferation Assay
Objective: To determine the effect of this compound on the viability and proliferation of the new cell line.
Methodology:
-
Cell Seeding: Seed U-87 MG cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO). Include LDN-193189 and K02288 as comparator compounds.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay or a commercial kit like CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value for each inhibitor.
Western Blot Analysis of SMAD Phosphorylation
Objective: To confirm that this compound inhibits the BMP signaling pathway by assessing the phosphorylation status of downstream SMAD proteins.
Methodology:
-
Cell Culture and Treatment: Plate U-87 MG cells in 6-well plates. Once the cells reach 70-80% confluency, starve them in serum-free media for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound, LDN-193189, or K02288 for 1-2 hours.
-
BMP Stimulation: Stimulate the cells with a recombinant human BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated SMAD1/5/8 (pSMAD1/5/8) and total SMAD1. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of pSMAD1/5/8 normalized to total SMAD1 and the loading control.
BMP-Responsive Element (BRE) Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of the BMP signaling pathway in response to this compound treatment.
Methodology:
-
Transfection: Co-transfect U-87 MG cells in a 24-well plate with a BMP-responsive element (BRE)-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Inhibitor Treatment: After 24 hours, treat the cells with different concentrations of this compound, LDN-193189, or K02288 for 1-2 hours.
-
BMP Stimulation: Stimulate the cells with a recombinant human BMP ligand (e.g., 50 ng/mL BMP4) for 16-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the relative luciferase units (RLU) against the inhibitor concentration to determine the dose-dependent inhibition of BMP-mediated transcriptional activity.
Visualizing the BMP Signaling Pathway and Experimental Workflow
To aid in the understanding of the underlying biological processes and the experimental design, the following diagrams are provided.
Caption: The canonical BMP signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating this compound efficacy in a new cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Developmental Signals - Bone Morphogenetic Protein - Embryology [embryology.med.unsw.edu.au]
- 5. BMP Pathway | Thermo Fisher Scientific - IN [thermofisher.com]
- 6. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
Assessing the Specificity of DMH2 in a Kinase Panel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity of DMH2, a potent inhibitor of Bone Morphogenetic Protein (BMP) signaling. Its performance is objectively compared with other commonly used BMP inhibitors, namely DMH1, LDN-193189, and K02288. This document synthesizes available experimental data to assist researchers in selecting the most appropriate tool compound for their studies.
Introduction to BMP Signaling and its Inhibition
Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily. They play crucial roles in embryonic development, tissue homeostasis, and cellular processes such as proliferation, differentiation, and apoptosis. The signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates intracellular mediators, primarily Smad1, Smad5, and Smad8, which then complex with Smad4 and translocate to the nucleus to regulate target gene expression.
Small molecule inhibitors targeting the ATP-binding pocket of the type I BMP receptors (also known as Activin receptor-like kinases or ALKs) are invaluable tools for dissecting BMP signaling pathways and hold therapeutic potential for diseases associated with aberrant BMP signaling. This compound is one such inhibitor, primarily targeting ALK2, ALK3, and ALK6. However, the utility and interpretability of studies using kinase inhibitors are critically dependent on their selectivity. Off-target effects can lead to misleading results and potential toxicity. This guide provides a detailed assessment of the specificity of this compound in comparison to other widely used BMP inhibitors.
Comparative Kinase Selectivity
The following tables summarize the reported inhibitory activities (Ki or IC50 values) of this compound and other selected BMP inhibitors against their primary targets and key off-targets. Lower values indicate higher potency.
Table 1: Inhibitory Activity Against Primary BMP Type I Receptors
| Compound | ALK1 (IC50/Ki, nM) | ALK2 (IC50/Ki, nM) | ALK3 (IC50/Ki, nM) | ALK6 (IC50/Ki, nM) |
| This compound | - | 43 (Ki) | 5.4 (Ki) | <1 (Ki) |
| DMH1 | 27 (IC50) | 107.9 (IC50) | <5 (IC50) | 47.6 (IC50) |
| LDN-193189 | 0.8 (IC50) | 0.8 (IC50) | 5.3 (IC50) | 16.7 (IC50) |
| K02288 | 1.8 (IC50) | 1.1 (IC50) | 34.4 (IC50) | 6.4 (IC50) |
Data sourced from multiple publications. Note that direct comparison between Ki and IC50 values should be made with caution as they are determined by different experimental methods.
Table 2: Inhibitory Activity Against Key Off-Target Kinases
| Compound | ALK4 (IC50, nM) | ALK5 (TGFβRI) (IC50, nM) | ActRIIA (IC50, nM) | VEGFR2 (KDR) | AMPK | TGFBR2 (Ki, nM) |
| This compound | >30-fold selective | >30-fold selective | - | >30-fold selective | >30-fold selective | 85 |
| DMH1 | No significant inhibition | No significant inhibition | - | No significant inhibition | No significant inhibition | - |
| LDN-193189 | - | ~200-fold selective vs ALK2/3 | - | - | - | - |
| K02288 | 302 | 321 | 220 | - | - | - |
Table 3: Kinome-wide Selectivity Profile of K02288 and LDN-193189 (% Inhibition at 1 µM)
This table summarizes the findings from a screen against a panel of 200 human kinases. Only kinases with >50% inhibition are listed as significant off-targets.[1][2]
| Compound | Significant Off-Targets (>50% inhibition at 1 µM) | Number of Hits |
| K02288 | ABL, ABL(T315I), ARG(ABL2), SIK2, GAK, FLT3, LOK | 7 |
| LDN-193189 | ABL, ABL(T315I), ARG(ABL2), SIK2, GAK, FLT3, LOK, Aurora A, Aurora B, Aurora C, DYRK2, GSK3B, JNK1, JNK2, JNK3, MAPKAPK2, MELK, p38a, p38b, p38d, p38g, PLK1, ROCK1, ROCK2 | 24 |
Note: A comprehensive kinome-wide selectivity profile for this compound is not publicly available.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the BMP signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.
Caption: Canonical BMP signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for kinase selectivity profiling.
Experimental Protocols
KINOMEscan™ Assay (Competitive Binding Assay)
The KINOMEscan™ platform from Eurofins DiscoverX is a widely used method for assessing kinase inhibitor selectivity. The following is a generalized protocol based on publicly available information.
-
Kinase-tagged Phage Preparation: A large panel of human kinases are individually fused to a T7 phage.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Competitive Binding: The test compound (e.g., this compound) is incubated with the kinase-tagged phage and the immobilized ligand beads. The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Washing: Unbound phage is washed away.
-
Quantification: The amount of kinase-tagged phage bound to the beads is quantified using quantitative PCR (qPCR) of the phage DNA.
-
Data Analysis: The amount of phage recovered is inversely proportional to the affinity of the test compound for the kinase. The results are typically reported as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding. Dissociation constants (Kd) can also be determined from dose-response curves.
In Vitro Kinase Activity Assay (e.g., ADP-Glo™)
This assay measures the enzymatic activity of a kinase and the inhibitory effect of a compound.
-
Reaction Setup: The kinase, its specific substrate, ATP, and the test compound at various concentrations are combined in a reaction buffer.
-
Kinase Reaction: The reaction is incubated to allow the kinase to phosphorylate its substrate, converting ATP to ADP.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP.
-
Luminescence Measurement: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the amount of ADP generated, and thus to the kinase activity.
-
Data Analysis: The reduction in the luminescent signal in the presence of the inhibitor is used to calculate the percent inhibition and subsequently the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Discussion
Based on the available data, this compound is a potent inhibitor of the BMP type I receptors ALK2, ALK3, and ALK6.[3] It exhibits good selectivity against the closely related TGF-β type I receptors ALK4 and ALK5, as well as VEGFR2 and AMPK.[3] However, it does show some activity against TGFBR2.[3]
In comparison, DMH1 also demonstrates high selectivity for BMP type I receptors over other kinases like AMPK and VEGFR2.[4] Some studies suggest that DMH1 may have a better selectivity profile for BMP type I receptors compared to this compound.[4]
LDN-193189 is a very potent inhibitor of ALK1, ALK2, ALK3, and ALK6, with IC50 values in the low nanomolar range.[5][6] While it shows good selectivity against the TGF-β pathway, the kinome-wide screen reveals a larger number of off-target kinases compared to K02288.[1][2]
K02288 is another potent inhibitor of ALK1, ALK2, and ALK6, with a more favorable kinome-wide selectivity profile than LDN-193189 in the tested panel.[1][2][7][8][9]
The lack of a publicly available, comprehensive kinase panel screen for this compound is a significant data gap. Such a screen, covering several hundred kinases, would be necessary for a definitive assessment of its off-target profile and a direct, thorough comparison with compounds like K02288 and LDN-193189.
Conclusion
This compound is a valuable tool for studying BMP signaling due to its high potency against ALK2, ALK3, and ALK6. The available data indicates good selectivity against several key off-targets. However, researchers should be aware of its potential interaction with TGFBR2. When absolute specificity is critical, or for in vivo studies where off-target effects can have significant consequences, researchers should consider the available selectivity data for DMH1, LDN-193189, and K02288. For broad, kinome-wide off-target assessment, K02288 currently has the most favorable publicly available profile among the potent BMP inhibitors discussed here. The choice of inhibitor should be guided by the specific research question, the expression profile of potential off-targets in the experimental system, and a careful consideration of the provided comparative data. Whenever possible, using multiple inhibitors with different selectivity profiles to confirm phenotypes is a recommended best practice.
References
- 1. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
- 4. DMH1, a Highly Selective Small Molecule BMP Inhibitor Promotes Neurogenesis of hiPSCs: Comparison of PAX6 and SOX1 Expression during Neural Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. K 02288 | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
Safety Operating Guide
Navigating the Safe Disposal of 1,2-Dimethylhydrazine (DMH2): A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of hazardous chemicals like 1,2-dimethylhydrazine (DMH2) is a critical component of laboratory safety and regulatory compliance. This compound, a potent colon-specific carcinogen widely used in experimental models of colorectal cancer, requires stringent procedures to mitigate risks to personnel and the environment.[1] This guide provides essential, step-by-step procedural information for the safe disposal of this compound and associated waste.
Immediate Safety and Handling Procedures
Before beginning any work with this compound, it is imperative to understand its hazards. This compound is highly toxic if swallowed, in contact with skin, or inhaled, and is a suspected human carcinogen.[2][3] It is also toxic to aquatic life with long-lasting effects.[3][4] All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood, and personnel must be trained on its proper handling and storage.[5][6]
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against exposure. The following table summarizes the required equipment.
| Protection Type | Required Equipment | Source |
| Hand Protection | Chemical protective gloves (e.g., PVC). Glove suitability and durability depend on usage. | [4] |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. | [4] |
| Skin/Body Protection | Protective clothing, such as a lab coat. For significant spill risk, full-body protective clothing may be necessary. | [4][5] |
| Respiratory Protection | For solids (dihydrochloride salt), a dust respirator is required. For liquids or vapors, use in a well-ventilated area like a fume hood. In case of spills or emergencies, a self-contained breathing apparatus (SCBA) may be required. | [4][7] |
Step-by-Step this compound Disposal Protocol
All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[4][5][6][8] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from "cradle to grave," meaning the generator is responsible for the waste from its creation to its ultimate disposal.[9]
Step 1: Waste Segregation and Collection
-
Unused/Surplus this compound: Keep in its original, tightly sealed container.[2] Do not mix with other waste streams.
-
Contaminated Labware: Collect all disposable items (e.g., pipette tips, gloves, absorbent paper) that have come into contact with this compound in a dedicated, clearly labeled, vapor-tight plastic bag or a sealed, puncture-resistant container.[10]
-
Liquid Waste: Collect aqueous solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container. Do not discharge into the sewer or waterways.[5]
-
Animal Waste: For animal studies, carcasses, bedding, and other contaminated materials must be considered hazardous and disposed of according to institutional and regulatory guidelines, often through incineration.
Step 2: Decontamination of Reusable Equipment
-
Thoroughly decontaminate non-disposable glassware and equipment after use.[5]
-
Wash all contaminated surfaces with a soap and water solution.[10] Collect all wash water for treatment and disposal as hazardous waste; do not allow it to enter drains.[5]
Step 3: Spill Management In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
| Spill Size | Procedure | Source |
| Minor Spill | Evacuate personnel from the immediate area. Wear appropriate PPE, including respiratory protection. For the solid dihydrochloride salt, dampen the material with water to prevent dusting.[10] Use dry cleanup procedures; absorb with sand, earth, or vermiculite.[5][7] Sweep or vacuum up the material (use a HEPA-filtered vacuum) and place it in a suitable, sealed container for disposal.[4] | [4][5][7][10] |
| Major Spill | Clear the area of all personnel and move upwind.[5] Alert emergency responders, providing the location and nature of the hazard.[4][5] Isolate the spill area for at least 25-50 meters (75-150 feet) in all directions.[10] Prevent spillage from entering drains or water courses by any means available.[5] Only trained personnel with full-body protective clothing and breathing apparatus should handle major spills.[5] | [4][5][10] |
Step 4: Final Disposal
-
Package all this compound waste in suitable, closed containers labeled as hazardous waste.[2]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][11]
-
Alternatively, for contained solid waste, puncture containers to prevent re-use and bury them at an authorized landfill, as permitted by regulations.[4][5]
-
Always consult your institution's Environmental Health and Safety (EHS) office and your state's Department of Environmental Protection (DEP) or regional EPA office for specific disposal recommendations.[6]
Experimental Protocol: this compound-Induced Colon Carcinogenesis in Rodents
This compound is a standard tool for inducing colon tumors in laboratory animals to study carcinogenesis and evaluate potential chemopreventive agents.[1] The following is a representative methodology.
Objective: To induce colon tumors in Wistar rats to study the mechanisms of carcinogenesis.
Materials:
-
1,2-Dimethylhydrazine (this compound)
-
Saline solution (0.9% NaCl), buffered with EDTA
-
Wistar rats (male, 6-8 weeks old)
-
Appropriate caging and animal care facilities
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation of this compound Solution: Under a chemical fume hood, prepare a solution of this compound in saline at the desired concentration. A common dosage is 20 mg/kg of body weight.[12] The solution should be freshly prepared before each injection.
-
Animal Acclimatization: Allow rats to acclimatize to the laboratory conditions for at least one week before the start of the experiment. Provide standard pellet diet and water ad libitum.
-
This compound Administration: Administer this compound via subcutaneous injection into the flank of the rat. Injections are typically given once a week.
-
Treatment Duration: Continue weekly injections for a period of 15-20 weeks to induce tumor formation.[12]
-
Monitoring: Monitor the animals regularly for signs of toxicity, such as weight loss, lethargy, or distress. Record body weight weekly.
-
Termination and Tissue Collection: At the end of the experimental period (e.g., 30-40 weeks from the first injection), euthanize the animals using an approved method.[12] Perform a necropsy and carefully dissect the colon.
-
Analysis: Open the colon longitudinally, rinse with saline, and examine for tumors. Tumors can then be counted, measured, and processed for histopathological, biochemical, and molecular analysis.[1][13]
Disposal of Experimental Waste:
-
All animal carcasses, bedding, and unused this compound solutions must be disposed of as hazardous waste, typically via incineration, in accordance with institutional and regulatory guidelines.
Mandatory Visualizations
The following diagrams illustrate key procedural and biological pathways related to this compound.
Caption: Workflow for the safe segregation, collection, and disposal of this compound hazardous waste.
Caption: Metabolic activation of this compound and its pathway to inducing colon carcinogenesis via DNA alkylation.
References
- 1. Biochemical and molecular aspects of 1,2-dimethylhydrazine (DMH)-induced colon carcinogenesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nj.gov [nj.gov]
- 7. 1,2-DIMETHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. 1,2-DIMETHYLHYDRAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. 1,2-Dimethylhydrazine | H3CNHNHCH3 | CID 1322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,2-Dimethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Amelioration of 1,2 Dimethylhydrazine (DMH) induced colon oxidative stress, inflammation and tumor promotion response by tannic acid in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Guide to Personal Protective Equipment for Handling 1,1-Dimethylhydrazine (DMH2)
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of 1,1-Dimethylhydrazine (DMH2), a highly toxic and flammable compound. Adherence to these guidelines is essential to ensure personnel safety and proper disposal of hazardous materials. This guide offers procedural, step-by-step instructions to address specific operational questions, aiming to be the preferred resource for laboratory safety and chemical handling.
Hazard Overview and Exposure Limits
1,1-Dimethylhydrazine is a colorless, fuming liquid with a characteristic ammonia-like odor.[1][2] It is classified as a probable human carcinogen and can be absorbed through the skin, via inhalation, or ingestion.[1] Exposure can cause severe irritation to the eyes, skin, and respiratory tract, and may lead to damage of the central nervous system, liver, and kidneys.[1] Due to its high flammability and reactivity with oxidizing agents, extreme caution must be exercised during its handling and storage.
For detailed exposure limits established by various regulatory bodies, refer to the table below.
| Regulatory Body | Exposure Limit | Notes |
| OSHA (PEL) | 0.5 ppm (1 mg/m³) | 8-hour time-weighted average; Skin designation |
| NIOSH (REL) | 0.06 ppm (0.15 mg/m³) | 2-hour ceiling; Potential occupational carcinogen |
| ACGIH (TLV) | 0.01 ppm | 8-hour time-weighted average; Skin designation |
Data sourced from various safety data sheets and regulatory agency publications.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound. The following provides a comprehensive, step-by-step guide to donning and doffing appropriate PPE.
Required Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved full-facepiece Supplied-Air Respirator (SAR) operated in a pressure-demand or other positive-pressure mode. | Protects against inhalation of toxic and carcinogenic vapors. A full facepiece also provides eye protection. |
| Hand Protection | Double gloving is required. An inner nitrile glove with an outer butyl rubber or Viton™ glove. | Provides chemical resistance against this compound. Butyl rubber and Viton™ have shown good resistance. |
| Body Protection | Chemical-resistant suit, fully encapsulating or a one-piece coverall with a hood. | Prevents skin contact with liquid this compound, which can be absorbed through the skin. |
| Eye Protection | A full-facepiece respirator provides primary eye protection. If not used, chemical splash goggles and a face shield are mandatory. | Protects eyes from splashes and corrosive vapors. |
| Foot Protection | Chemical-resistant boots with steel toes. | Protects feet from spills and provides physical protection. |
Glove Material Chemical Resistance
The selection of appropriate glove material is critical. The following table summarizes available data on the breakthrough times of various materials when exposed to this compound.
| Glove Material | Breakthrough Time (minutes) | Recommendation |
| Butyl Rubber | > 480 | Excellent |
| Viton™ | > 480 | Excellent |
| Nitrile | ~15 | Fair (Suitable for inner glove or very short-term splash protection only) |
| Neoprene | < 15 | Not Recommended |
| Natural Rubber (Latex) | < 15 | Not Recommended |
Data compiled from various chemical resistance charts. Breakthrough times can vary based on glove thickness, temperature, and specific formulation. Always consult the glove manufacturer's specific chemical resistance data.
Experimental Protocol: Synthesis of 1,1-Dimethylhydrazine Hydrochloride
The following is a detailed methodology for a key experiment involving this compound, adapted from a standard organic synthesis procedure.[3][4] This protocol should only be performed by trained personnel in a properly equipped laboratory.
Materials and Equipment
-
Dimethylamine hydrochloride
-
Sodium nitrite
-
Hydrochloric acid
-
Zinc dust
-
Acetic acid
-
Potassium carbonate
-
Ether
-
Round-bottom flasks (2-L and 5-L)
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Water bath
-
Distillation apparatus
-
Fractionating column
Step-by-Step Procedure
Part A: Synthesis of Nitrosodimethylamine
-
In a 2-L round-bottomed flask equipped with a mechanical stirrer, dissolve 245 g of dimethylamine hydrochloride in 120 cc of water and 10 cc of approximately 2 N hydrochloric acid.[3]
-
While stirring vigorously, maintain the temperature at 70–75°C using a water bath.
-
Over a period of one hour, add a suspension of 235 g of 95% sodium nitrite in 150 cc of water from a dropping funnel.[3]
-
Continuously monitor the reaction mixture and maintain a slightly acidic pH by adding 1-cc portions of 2 N hydrochloric acid as needed.
-
After the addition is complete, continue stirring and heating for two hours.
-
Arrange the flask for distillation and distill the mixture under slightly reduced pressure on a water bath until the residue is nearly dry.[3]
-
Add 100 cc of water to the residue and repeat the distillation to dryness.
-
Combine the distillates and saturate with approximately 300 g of potassium carbonate.
-
Separate the upper layer of nitrosodimethylamine and extract the aqueous layer with three 140-cc portions of ether.[3]
-
Combine the nitrosodimethylamine and ethereal extracts, dry over anhydrous potassium carbonate, and distill through a 30-cm fractionating column to obtain the purified product.
Part B: Reduction to unsym.-Dimethylhydrazine Hydrochloride
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 200 g of nitrosodimethylamine, 3 L of water, and 650 g of zinc dust.[3]
-
While stirring and maintaining the temperature at 25–30°C in a water bath, add 1 L of 85% acetic acid from the dropping funnel over a period of two hours.[3]
-
Continue stirring for an additional 24 hours.
-
Filter the reaction mixture and wash the zinc residue with water.
-
Make the filtrate strongly alkaline by adding approximately 1.5 kg of 70% sodium hydroxide solution while cooling the flask.
-
Distill the mixture, collecting the dimethylhydrazine and ammonia in approximately 2 L of 6 N hydrochloric acid.
-
Continue the distillation until about 5–6 L of distillate has been collected.
-
Treat the aqueous distillate with 650 cc of concentrated hydrochloric acid and concentrate on a steam bath under reduced pressure to a syrupy mass.
-
Further desiccate the crystalline material by adding and evaporating 150 cc of absolute ethyl alcohol under reduced pressure two to three times to yield the final product.
Operational and Disposal Plans
Safe Handling and Storage Workflow
The following diagram illustrates the essential workflow for safely handling this compound in a laboratory setting.
Spill Response Plan
In the event of a this compound spill, immediate and decisive action is required.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Isolate: Isolate the spill area and ensure it is well-ventilated.
-
PPE: Don the appropriate PPE as outlined in Section 2 before re-entering the area.
-
Contain: For small spills, create a dike around the spill using an inert absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials like sawdust.
-
Absorb: Carefully absorb the spilled liquid with the absorbent material.
-
Collect: Using non-sparking tools, collect the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.[4]
-
Decontaminate: Decontaminate the spill area with a suitable neutralizing agent (see Section 4.3) or a copious amount of water, if appropriate and safe to do so.
-
Ventilate: Thoroughly ventilate the area before resuming normal operations.
Disposal and Decontamination Plan
All this compound waste, including contaminated materials and rinseates, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Decontamination of Glassware and Equipment:
-
Rinse contaminated glassware and equipment with a solvent such as isopropanol to remove the bulk of the this compound. Collect the rinseate as hazardous waste.
-
Prepare a neutralizing solution. A common laboratory practice for neutralizing hydrazine compounds is the use of a dilute solution of an oxidizing agent, such as calcium hypochlorite or sodium hypochlorite (bleach), under controlled conditions. This should be done with extreme caution due to the potential for a vigorous reaction.
-
Immerse the rinsed glassware and equipment in the neutralizing solution for a sufficient contact time.
-
After neutralization, thoroughly wash the equipment with soap and water.
Neutralization of Bulk Waste:
For the neutralization of bulk this compound waste, specialized procedures are required and should only be performed by trained personnel. One approach involves the controlled reaction with an oxidizing agent. Another method involves reaction with a formalin solution to form the less toxic 1,1-dimethyl-2-methylene hydrazone, which can then be polymerized and incinerated. Given the hazards involved, it is often preferable to have a licensed hazardous waste disposal company manage the disposal of bulk this compound.
This guide provides a foundational framework for the safe handling of 1,1-Dimethylhydrazine. It is imperative that all personnel receive comprehensive training on the specific procedures and safety precautions relevant to their work. Always refer to the Safety Data Sheet (SDS) for the most current and detailed information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
